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Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate Documentation Hub

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  • Product: Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (often referred to as 2-methyl-isohistidine methyl ester) is a non-canonical amino acid derivative of significant interest in modern drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (often referred to as 2-methyl-isohistidine methyl ester) is a non-canonical amino acid derivative of significant interest in modern drug development. Unlike canonical histidine—where the imidazole ring is attached to the β-carbon via the C4 position—this synthetic derivative features an N1-linkage (an iso-histidine architecture) and a methyl substitution at the C2 position of the imidazole ring. This unique structural motif is highly valuable in the design of peptidomimetics, metalloenzyme inhibitors, and novel metal-organic frameworks (MOFs) due to its altered steric profile and modulated pKa.

Retrosynthetic Analysis & Strategic Design

Synthesizing N1-alkylated imidazole amino acids presents a strict regioselectivity challenge: distinguishing between the N1 and N3 nitrogens, and completely avoiding C-alkylation.

  • Strategy A: Nucleophilic Substitution: Utilizing N-Boc-3-bromoalanine methyl ester as an electrophile. While theoretically viable, this route frequently fails in practice. The inherent basicity of 2-methylimidazole promotes E2 elimination of the bromide, reverting the intermediate back into dehydroalanine rather than forming the desired C-N bond.

  • Strategy B: Aza-Michael Addition (Preferred): The conjugate addition of 2-methylimidazole to N-Boc-dehydroalanine methyl ester. This route is highly atom-economical and bypasses the elimination pitfalls of Strategy A. Under basic conditions, the imidazolide anion acts as a soft nucleophile, selectively attacking the β-carbon of the Michael acceptor. Furthermore, the C2-methyl group provides critical steric hindrance that strongly favors N-alkylation over any competing C-alkylation pathways, ensuring high yields of the target heterocyclic β-substituted alanine[1].

Physicochemical Properties & Quantitative Data

Understanding the target molecule's baseline properties is essential for downstream purification, formulation, and biological application. The presence of the C2-methyl group slightly increases the basicity of the imidazole ring compared to standard N-alkylated histidines[2].

PropertyValue / Description
Chemical Name Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate
Molecular Formula C8​H13​N3​O2​
Molecular Weight 183.21 g/mol
LogP (Predicted) ~ -0.5 (Highly polar, hydrophilic)
Imidazole pKa ~ 7.0 - 7.5 (Elevated due to C2-methyl electron donation)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Table 1: Key physicochemical parameters of the target molecule.

Experimental Protocols: A Self-Validating System

The following protocol details the three-stage synthesis. Each step is designed as a self-validating system, incorporating mechanistic causality to ensure high reproducibility and yield.

Stage 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester

Causality: Dehydroalanine is highly reactive and prone to spontaneous polymerization. It must be synthesized freshly from N-Boc-serine methyl ester via mesylation and subsequent in-situ elimination to ensure a high-quality Michael acceptor for the next step.

  • Reagents: N-Boc-Serine methyl ester (1.0 eq, 10 mmol), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine ( Et3​N , 3.0 eq), dry Dichloromethane (DCM, 50 mL).

  • Procedure: Cool the solution of N-Boc-Serine methyl ester and Et3​N in DCM to 0 °C under an Argon atmosphere. Add MsCl dropwise over 15 minutes. The intermediate mesylate forms rapidly. Allow the reaction to warm to room temperature and stir for 12 hours. The excess Et3​N acts as the base to promote the E2 elimination of the mesylate.

  • Workup: Wash the organic layer with saturated NaHCO3​ (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield the product as a colorless oil.

Stage 2: Aza-Michael Addition

Causality: Cesium carbonate ( Cs2​CO3​ ) is selected over standard potassium carbonate because the larger, highly polarizable cesium cation provides a more "naked" and reactive imidazolide anion. This kinetic enhancement accelerates the Michael addition and minimizes the residence time of the highly reactive dehydroalanine, thereby suppressing unwanted polymerization[2].

  • Reagents: N-Boc-Dehydroalanine methyl ester (1.0 eq, 5 mmol), 2-Methylimidazole (1.2 eq, 6 mmol), Cs2​CO3​ (0.5 eq, 2.5 mmol), dry N,N-Dimethylformamide (DMF, 15 mL).

  • Procedure: Dissolve 2-methylimidazole and Cs2​CO3​ in DMF. Stir for 30 minutes at room temperature to pre-form the active imidazolide anion. Add N-Boc-Dehydroalanine methyl ester dropwise. Stir the reaction at 45 °C for 16 hours.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with a 5% LiCl aqueous solution (3 x 20 mL) to effectively partition and remove the DMF. Dry, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to isolate Methyl 2-(tert-butoxycarbonylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate.

Stage 3: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) provides a clean, self-scavenging cleavage of the tert-butyl group. The byproducts (isobutylene gas and carbon dioxide) naturally volatilize, leaving no solid residues and ensuring a high-purity crude product.

  • Reagents: Stage 2 Intermediate (1.0 eq, 3 mmol), TFA (10 mL), DCM (10 mL).

  • Procedure: Cool the DCM solution of the intermediate to 0 °C. Add TFA dropwise to prevent thermal degradation. Stir for 2 hours at room temperature.

  • Workup: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA. The product is obtained as the TFA salt. To obtain the free base, neutralize with Amberlyst A21 basic resin in methanol, filter, and concentrate.

Mechanistic & Workflow Visualizations

SyntheticWorkflow A N-Boc-Serine Methyl Ester B Dehydration (MsCl, Et3N) A->B C N-Boc-Dehydroalanine Methyl Ester B->C D Aza-Michael Addition (2-Methylimidazole, Cs2CO3) C->D E N-Boc Protected Intermediate D->E F Deprotection (TFA / DCM) E->F G Methyl 2-amino-3-(2-methyl -1H-imidazol-1-yl)propanoate F->G

Step-by-step synthetic workflow from N-Boc-Serine to the final target molecule.

Mechanism N1 2-Methylimidazole N3 Imidazolide Anion (Active Nucleophile) N1->N3 N2 Base (Cs2CO3) N2->N3 Deprotonation N5 Nucleophilic Attack at β-Carbon N3->N5 N4 N-Boc-Dehydroalanine Methyl Ester N4->N5 N6 Enolate Intermediate N5->N6 N7 Protonation N6->N7 N8 N-Boc-3-(2-methyl-1H -imidazol-1-yl)propanoate N7->N8

Mechanistic pathway of the Aza-Michael addition via imidazolide anion.

Analytical Validation & Quality Control

To ensure the integrity of the synthesis, analytical validation must definitively confirm the regiochemistry of the imidazole attachment (N1 vs. N3 or C-alkylation).

  • 1H NMR (400 MHz, CDCl3): The diagnostic signals are the diastereotopic protons of the β-carbon ( CH2​ ). In the N1-alkylated product, these protons typically appear as two distinct doublet of doublets (dd) between 4.10 and 4.50 ppm due to the proximity to the strongly electron-withdrawing imidazole ring. The C2-methyl group will appear as a sharp singlet around 2.35 ppm.

  • 13C NMR: The β-carbon signal shifts significantly downfield (~48-52 ppm) compared to the starting dehydroalanine, confirming the formation of the C-N bond.

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 184.1.

By adhering to this aza-Michael addition strategy, researchers avoid the pitfalls of elimination and poor regioselectivity inherent in standard nucleophilic substitution routes, providing a scalable and robust pathway to this critical non-canonical amino acid.

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Exploratory

N-Substituted Imidazole Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold Modification and Pharmacological Optimization

Executive Summary The functionalization of the imidazole core is not merely a synthetic exercise, but a precise tuning of a biological key. As a privileged structure in medicinal chemistry, the imidazole ring offers uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the imidazole core is not merely a synthetic exercise, but a precise tuning of a biological key. As a privileged structure in medicinal chemistry, the imidazole ring offers unique hydrogen-bonding capabilities and metal-coordinating properties. This technical guide explores the causality behind N-substitution (functionalization at the N1 position), detailing how these modifications dictate target binding, physicochemical properties, and synthetic accessibility.

Introduction: The Privileged Imidazole Pharmacophore

As a Senior Application Scientist, I frequently utilize the imidazole ring as a foundational building block in drug discovery. This five-membered aromatic heterocycle is highly polar and amphoteric, with a conjugate acid pKa of ~7.1 and an N-H acidity pKa of ~14.5[1]. However, the true pharmacological power of imidazole is unlocked through N-substitution .

By substituting the N1 proton with alkyl, aryl, or complex acyl groups, medicinal chemists achieve three critical objectives:

  • Elimination of the Hydrogen Bond Donor: Removing the N1 proton drastically increases the molecule's lipophilicity (LogP), allowing for better cell membrane and blood-brain barrier (BBB) penetration[1].

  • Directional Target Anchoring: The N1-substituent acts as a hydrophobic anchor, orienting the molecule within the target receptor's binding pocket to maximize van der Waals and hydrophobic interactions[2].

  • N3-Coordination Isolation: N-substitution forces the N3 nitrogen (the primary hydrogen bond acceptor) into an optimal steric position to coordinate with transition metals in metalloenzymes[3].

Mechanistic Pharmacology: Target Interactions

The causality behind N-substitution is best illustrated by the mechanism of azole antifungals (e.g., ketoconazole) and antimicrobial agents. The N1-substituent is not merely a passive structural element; it actively drives the pharmacodynamics.

When an N-substituted imidazole enters a fungal cell, the bulky N1-aryl or N1-alkyl group binds to the hydrophobic channel of the CYP51 enzyme (Lanosterol 14α-demethylase). This specific anchoring aligns the free, electron-rich N3 nitrogen directly with the heme iron (Fe2+) at the enzyme's catalytic core. The resulting coordinate covalent bond halts ergosterol synthesis, leading to cell membrane rupture and fungal cell death[2].

CYP51_Pathway A Lanosterol (Endogenous Substrate) B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Binds Active Site C Ergosterol (Fungal Cell Wall Synthesis) B->C Enzymatic Conversion D N-Substituted Imidazole (e.g., Ketoconazole) E Heme Iron (Fe2+) Coordination via N3 D->E High Affinity Binding E->B Competitive Inhibition

Mechanism of CYP51 inhibition by N-substituted imidazoles via N3-heme coordination.

Synthetic Methodologies: N-Alkylation and N-Arylation Workflows

To synthesize these derivatives, we rely on robust, self-validating experimental protocols. Below are the two primary methodologies for N1-functionalization, detailing the causality behind each chemical choice.

Protocol A: Classical N-Alkylation (SN2 Mechanism)

This protocol is utilized for appending aliphatic chains or benzyl groups to the imidazole core to enhance antimicrobial efficacy[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1H-imidazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add Potassium Carbonate (K2CO3, 2.0 eq) and stir at room temperature for 30 minutes.

    • Causality: K2CO3 is a mild, insoluble base. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly reactive, "naked" imidazolide anion. This prevents unwanted side reactions that stronger bases (like NaH) might induce.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 eq) at 0°C to control the exothermic SN2 substitution.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (5% MeOH in DCM). Imidazole remains near the baseline (highly polar), while the N-alkylated product migrates significantly higher (Rf ~0.5).

  • Workup: Quench with ice water, extract with Ethyl Acetate, wash with brine to remove DMF, and dry over Na2SO4.

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

For appending aromatic rings directly to the N1 position (crucial for targeting complex receptors), the Chan-Lam coupling is the gold standard[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, combine 1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and Cu(OAc)2 (10 mol%).

  • Ligand/Base Addition: Add Pyridine (2.0 eq) and Dichloromethane (DCM).

    • Causality: Pyridine serves a dual purpose. It acts as a mild base to neutralize the acid generated during the reaction, and as a ligand to stabilize the active Cu(II)/Cu(III) species, preventing the catalyst from precipitating out of solution as inactive copper oxide.

  • Oxidative Coupling: Stir the mixture vigorously at room temperature open to the air .

    • Causality: Unlike palladium-catalyzed cross-couplings that require inert atmospheres (Argon/N2), the Chan-Lam reaction strictly requires atmospheric oxygen (O2). O2 acts as the terminal oxidant, reoxidizing the Cu(I) resting state back to the catalytically active Cu(II) species, driving the reductive elimination step.

  • Self-Validation (Visual & NMR): The reaction mixture will initially turn deep blue (Cu(II)-pyridine complex) and shift to a greenish-brown as the catalytic cycle progresses. A return to deep blue indicates completion. Final validation is achieved via 1H-NMR: the disappearance of the broad N-H peak (~12 ppm) and the downfield shift of the imidazole C2-H proton confirm successful N-arylation.

ChanLam_Workflow Step1 1. Reagent Assembly Imidazole + Arylboronic Acid Step2 2. Catalyst & Ligand Cu(OAc)2 (10 mol%) + Pyridine Step1->Step2 Step3 3. Oxidative Environment Stir in open air (O2 is critical) Step2->Step3 Step4 4. Cross-Coupling Reaction RT, 12-24h in DCM Step3->Step4 Step5 5. Workup & Isolation Aqueous wash, Chromatography Step4->Step5 Step6 6. Validation LC-MS & 1H-NMR (N-Aryl confirmed) Step5->Step6

Step-by-step experimental workflow for the Copper-catalyzed Chan-Lam N-arylation.

Structure-Activity Relationship (SAR) Data

The biological efficacy of imidazole derivatives is highly sensitive to the nature of the N1-substituent. The table below summarizes quantitative SAR data, illustrating how structural modifications dictate physicochemical properties and antimicrobial potency[4].

Imidazole DerivativeN1-SubstituentLogP (Lipophilicity)pKa (Conjugate Acid)MIC vs. S. aureus (µg/mL)Pharmacological Impact
Unsubstituted Core -H-0.027.1>128Highly polar, poor membrane permeability.
1-Methylimidazole -CH30.607.3>128Slight lipophilicity increase; insufficient anchoring.
N-Benzylimidazole -CH2-C6H52.106.864Moderate hydrophobic interaction with target proteins.
N-(4-Chlorobenzyl) -CH2-(4-Cl-C6H4)2.856.616Halogenation increases target residence time.
N-(2,4-Dichlorobenzyl) -CH2-(2,4-Cl2-C6H3)3.806.32Optimal hydrophobic anchoring; strong CYP51 binding.

Data reflects established medicinal chemistry trends where increased halogenated bulk at the N1 position correlates with enhanced antimicrobial minimum inhibitory concentrations (MIC).

Conclusion

The N-substitution of the imidazole scaffold is a masterclass in rational drug design. By carefully selecting alkyl or aryl substituents and employing robust synthetic protocols like the Chan-Lam coupling, medicinal chemists can precisely tune a molecule's lipophilicity, direct its binding orientation, and maximize its therapeutic index. The self-validating workflows provided herein ensure that these modifications are both synthetically accessible and mechanistically sound.

References[1] The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem - Link[2] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed - Link[3] Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids - PMC - Link[4] Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC - Link

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Amino Acid Esters

Target Audience: Analytical Chemists, Peptide Synthesizers, and Drug Development Professionals Focus: Method Development, Mechanistic Causality, and Preparative Purification Introduction & Mechanistic Principles Amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Peptide Synthesizers, and Drug Development Professionals Focus: Method Development, Mechanistic Causality, and Preparative Purification

Introduction & Mechanistic Principles

Amino acid esters (e.g., methyl, ethyl, benzyl, and t-butyl esters) are indispensable building blocks in peptide synthesis, chiral resolution, and prodrug development[1]. However, their purification by High-Performance Liquid Chromatography (HPLC) presents unique physicochemical challenges. Unlike fully protected peptides, underivatized amino acid esters possess a free primary or secondary amine, making them highly polar and prone to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

As a Senior Application Scientist, it is critical to move beyond empirical method tweaking and understand the causality of the separation chemistry.

The Role of pH and Ion-Pairing

The most critical parameter in amino acid ester purification is mobile phase pH. Because the pKa​ of the α-amino group is typically between 8.8 and 9.8, the amine is protonated at acidic pH.

  • Why we use acidic modifiers: Adding 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) serves a dual purpose. First, it suppresses silanol ionization on the column. Second, the perfluorinated anion forms a neutral, hydrophobic ion-pair with the protonated amine ( R−NH3+​…−OOC−CF3​ ), drastically increasing retention and resolution on Reversed-Phase (RP) C18 columns[2].

  • Why we avoid basic pH: Amino acid esters are highly susceptible to base-catalyzed hydrolysis. Utilizing a basic mobile phase (e.g., ammonium hydroxide) will rapidly degrade the ester back into the free amino acid during the chromatographic run.

Mechanistic_Pathway Ester Amino Acid Ester (Free Amine, Intact Ester) Acidic Acidic Mobile Phase (pH 2.0 - 3.0) Ester->Acidic + 0.1% TFA Basic Basic Mobile Phase (pH > 7.0) Ester->Basic + NH4OH IonPair Protonation & Ion-Pairing (Sharp Peaks, High Retention) Acidic->IonPair Optimal Condition Hydrolysis Base-Catalyzed Hydrolysis (Degradation to Free AA) Basic->Hydrolysis Avoid

Fig 1. Effect of mobile phase pH on amino acid ester stability.

Detection Strategies & Derivatization

Native amino acid esters lack strong chromophores, absorbing weakly at 210–220 nm (carbonyl/peptide bond). If the crude mixture contains UV-active impurities, relying solely on low-UV detection can lead to false-positive fraction collection. To enhance sensitivity, pre-column derivatization is often employed using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthalaldehyde (OPA)[3]. For enantiomeric separation on chiral stationary phases, derivatization with nitrobenzoxadiazole (NBD) is highly effective for simultaneous UV and fluorescence detection[4].

Quantitative Data: Derivatization & Detection Parameters

To select the appropriate detection strategy for your specific workflow, consult the self-validating parameters in the table below.

Derivatization AgentTarget Functional GroupDetection MethodExcitation / Emission (nm)UV Wavelength (nm)Typical LOD
None (Native) Carbonyl bondUV / CAD / MSN/A210 - 220High (µM)
OPA + Thiol Primary AminesFluorescence / UV340 / 450338Low (pM)
NBD-Cl / NBD-F Primary & Secondary AminesFluorescence / UV470 / 530310Low (pM)
AQC Primary & Secondary AminesFluorescence / UV250 / 395254Low (pM)
Fmoc-Cl Primary & Secondary AminesFluorescence / UV266 / 305262Low (pM)

Experimental Protocol: Preparative Purification Workflow

The following step-by-step methodology is designed for the preparative RP-HPLC purification of a standard amino acid ester (e.g., L-Phenylalanine methyl ester) yielding >98% purity.

Protocol_Workflow A 1. Sample Preparation (Dissolution & 0.22µm Filtration) B 2. Pre-Column Derivatization (Optional: For analytical trace only) A->B C 3. Column Equilibration (C18 End-capped, 5µm) B->C D 4. Gradient Elution (H2O/MeCN + 0.1% TFA) C->D E 5. Fraction Collection (Triggered by UV 210nm or MS) D->E F 6. Rapid Lyophilization (Prevent trace-acid hydrolysis) E->F

Fig 2. End-to-end HPLC purification workflow for amino acid esters.

Step 1: Reagents & Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile.

    • Causality Note: Always add the ion-pairing agent to both phases to maintain a constant baseline and ensure uniform protonation across the entire gradient.

Step 2: Sample Preparation
  • Weigh the crude amino acid ester mixture.

  • Dissolve the sample in a minimum volume of 5% Phase B / 95% Phase A (e.g., 100 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 3: Chromatographic Conditions
  • Column: Preparative C18, fully end-capped (e.g., 250 mm × 21.2 mm, 5 µm). End-capping is mandatory to minimize residual silanol interactions.

  • Flow Rate: 15.0 mL/min.

  • Column Temperature: Ambient (20–25°C). Avoid elevated temperatures which accelerate ester hydrolysis.

  • Gradient Profile:

    • 0.0 - 5.0 min: 5% B (Isocratic hold to elute highly polar unesterified amino acid impurities).

    • 5.0 - 25.0 min: 5% B 60% B (Linear gradient for ester elution).

    • 25.0 - 28.0 min: 60% B 95% B (Column wash).

    • 28.0 - 35.0 min: 5% B (Re-equilibration).

Step 4: Fraction Collection & Post-Processing
  • Collect fractions based on UV threshold at 210 nm (or MS Total Ion Chromatogram if utilizing mass-directed purification).

  • Critical Step: Immediately freeze the collected fractions on dry ice.

  • Lyophilize the fractions to dryness.

    • Causality Note: Do not use rotary evaporation with heat. Concentrating the fractions under heat will concentrate the TFA, dropping the pH drastically and causing acid-catalyzed cleavage of the ester bond. Lyophilization removes the volatile TFA and water simultaneously from the frozen state, preserving the ester integrity.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of this protocol, the method must be inherently self-validating. Before scaling up to preparative purification, run an analytical System Suitability Test (SST) using a spiked mixture of the target amino acid ester and its corresponding free amino acid.

Acceptance Criteria for Validation:

  • Resolution ( Rs​ ): Must be ≥2.0 between the free amino acid (elutes early) and the esterified product (elutes later due to increased hydrophobicity).

  • Tailing Factor ( Tf​ ): Must be ≤1.3 for the ester peak. A Tf​>1.3 indicates insufficient ion-pairing; resolve this by verifying the TFA concentration or switching to a more heavily end-capped column.

  • Mass Balance Recovery: Post-lyophilization yield should be >90% relative to the integrated peak area of the crude injection. A significant drop in recovery indicates on-column or post-collection hydrolysis.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). 4

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. 2

  • Method for preparing amino acid esters (US5424476A). Google Patents. 1

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters Corporation.

  • Analytical Methods for Amino Acids. Shimadzu. 3

Sources

Application

Application Notes and Protocols for the Derivatization of Amino Acids for GC-MS Analysis

Introduction: The Imperative for Derivatization in Amino Acid Analysis by GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical science, offering high-resolution separation and sensitive detec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Derivatization in Amino Acid Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical science, offering high-resolution separation and sensitive detection. However, the inherent physicochemical properties of amino acids—their high polarity and low volatility—preclude their direct analysis by this powerful technique.[1][2] Amino acids, being zwitterionic at physiological pH, tend to decompose in the hot GC injector rather than volatilize.[2] Consequently, a chemical modification step known as derivatization is not merely beneficial but essential to render these critical biomolecules amenable to GC-MS analysis.[1][3]

Derivatization achieves this by converting the polar functional groups of amino acids (carboxyl, amino, hydroxyl, and thiol groups) into less polar, more volatile, and thermally stable derivatives.[1][4] This guide provides a comprehensive overview of the most effective derivatization strategies for amino acids, complete with detailed protocols, the rationale behind experimental choices, and troubleshooting guidance to empower researchers in obtaining robust and reliable results.

Core Principles of Amino Acid Derivatization

The primary goal of derivatization is to mask the active hydrogens on the functional moieties of amino acids, thereby reducing their polarity and increasing their volatility.[1] An ideal derivatization reagent and protocol should exhibit the following characteristics:

  • Quantitative Reaction: The reaction should proceed to completion, or at least be highly reproducible, for all amino acids of interest.

  • Single Derivative Formation: The formation of a single, stable derivative for each amino acid simplifies chromatographic separation and data analysis.

  • Minimal Side Reactions: The derivatization process should not introduce interfering byproducts.

  • Mild Reaction Conditions: Harsh conditions can lead to the degradation of certain amino acids.

  • Preservation of Chirality: For enantiomeric analysis, the derivatization process must not induce racemization.[5]

A Comparative Overview of Common Derivatization Strategies

Several classes of reagents are employed for the derivatization of amino acids, each with its own set of advantages and limitations. The choice of reagent is often dictated by the specific amino acids of interest, the sample matrix, and the desired sensitivity.

Derivatization StrategyReagent(s)AdvantagesDisadvantagesKey Considerations
Silylation MTBSTFA, BSTFA, MSTFAForms stable derivatives, versatile for a wide range of compounds.[1]Highly sensitive to moisture, which can lead to poor reaction yield and derivative instability.[1] May produce multiple derivatives for some amino acids.[1]Requires rigorously dry samples and solvents.[6][7]
Acylation with Chloroformates Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF), Heptafluorobutyl Chloroformate (HFBCF)Rapid reaction, can be performed in aqueous media, derivatives are stable.[8][9]Can be exothermic, potentially leading to peptide hydrolysis in complex samples if not controlled.[5]pH control is crucial for optimal derivatization and to prevent side reactions.[5]
Esterification followed by Acylation Methanolic HCl, Pentafluoropropionic Anhydride (PFPA)A two-step process that ensures complete derivatization of all functional groups.[4][10]More time-consuming than single-step methods.The order of the reaction steps is critical for success.[4]
Acetal Formation N,N-Dimethylformamide dimethyl acetal (DMF-DMA)A relatively simple, single-step procedure that preserves chirality.[6]May not be suitable for all amino acids.Optimization of reaction temperature and time is necessary.[6]

Experimental Workflows and Reaction Mechanisms

A generalized workflow for the derivatization of amino acids for GC-MS analysis is depicted below. This typically involves sample preparation, the derivatization reaction itself, and subsequent analysis.

Derivatization Workflow General Workflow for Amino Acid Derivatization and GC-MS Analysis Sample Sample Preparation (e.g., hydrolysis, extraction) Drying Complete Drying (Crucial for Silylation) Sample->Drying Derivatization Derivatization Reaction (Addition of Reagent(s) and Incubation) Drying->Derivatization Extraction Liquid-Liquid Extraction (for Chloroformate Methods) Derivatization->Extraction GCMS GC-MS Analysis Derivatization->GCMS Direct Injection (Silylation) Extraction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: A generalized workflow for the GC-MS analysis of amino acids.

Mechanism of Silylation with MTBSTFA

Silylation is a widely used technique where active hydrogens are replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[11] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that forms stable t-BDMS derivatives.[1][8]

Silylation Mechanism Silylation of an Amino Acid with MTBSTFA AA R-CH(NH2)-COOH (Amino Acid) Derivative R-CH(NH-TBDMS)-COO-TBDMS (Derivatized Amino Acid) AA->Derivative + 2 MTBSTFA MTBSTFA MTBSTFA Byproducts Byproducts Derivative->Byproducts Byproducts: N-methyltrifluoroacetamide H-F

Caption: Reaction scheme for the silylation of an amino acid.

Mechanism of Derivatization with Ethyl Chloroformate (ECF)

Acylation with chloroformates is another robust method. Ethyl chloroformate (ECF) reacts with both the amino and carboxyl groups of amino acids in a single step in an aqueous-organic biphasic system.

ECF Mechanism Derivatization of an Amino Acid with ECF AA R-CH(NH2)-COOH (Amino Acid) Derivative R-CH(NH-COO-C2H5)-COO-C2H5 (Derivatized Amino Acid) AA->Derivative + 2 ECF (in Pyridine/Ethanol/Water) ECF Cl-COO-C2H5 (Ethyl Chloroformate) Byproducts Byproducts Derivative->Byproducts Byproducts: 2 HCl

Caption: Reaction scheme for the derivatization of an amino acid with ECF.

Detailed Protocols

Protocol 1: Silylation using MTBSTFA

This protocol is adapted from established methods and is suitable for the derivatization of a wide range of amino acids.[1] The critical step in this procedure is ensuring the complete absence of moisture.[6][7]

Materials:

  • Amino Acid Standards or Sample Hydrolysate

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Nitrogen or Argon gas supply

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Pipette a known volume of the amino acid standard solution or sample into a GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. For aqueous samples, a vacuum concentrator can be used. This step is critical; any residual moisture will interfere with the reaction.[6]

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+1% t-BDMCS) to the dried sample.

  • Incubation: Tightly cap the vial and heat at 70-100°C for 30-60 minutes. The optimal temperature and time may vary for different amino acids and should be optimized.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Trustworthiness Check:

  • Internal Standard: Include a non-naturally occurring amino acid (e.g., norvaline) or a stable isotope-labeled amino acid as an internal standard to monitor the efficiency of the derivatization and injection process.

  • Blank Sample: Prepare a blank sample containing only the solvents and reagents to identify any background contamination.

  • Replicate Samples: Analyze replicate samples to assess the reproducibility of the derivatization and analytical method.

Protocol 2: Derivatization using Ethyl Chloroformate (ECF)

This protocol is advantageous for its speed and its applicability to aqueous samples, eliminating the need for a separate drying step.[8]

Materials:

  • Amino Acid Standards or Sample

  • Ethyl Chloroformate (ECF)

  • Ethanol (GC grade)

  • Pyridine (GC grade)

  • Chloroform (GC grade)

  • Sodium Bicarbonate solution (1 M)

  • Anhydrous Sodium Sulfate

  • GC vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Pipette 100 µL of the aqueous amino acid standard or sample into a GC vial.

  • Reaction Medium: Add 500 µL of a mixture of ethanol:pyridine:water (40:10:4 v/v/v).

  • Derivatization: Add 50 µL of ECF, vortex for 30 seconds. A biphasic system will form.

  • Second ECF Addition: Add another 50 µL of ECF and vortex for 30 seconds.

  • Extraction: Add 500 µL of chloroform and vortex for 1 minute to extract the derivatized amino acids into the organic layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying the Organic Layer: Transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried chloroform extract is ready for GC-MS analysis.

Trustworthiness Check:

  • pH Monitoring: The pH of the reaction mixture should be monitored to ensure it remains alkaline, which is optimal for the reaction.

  • Extraction Efficiency: The efficiency of the liquid-liquid extraction can be evaluated by analyzing the aqueous layer for any remaining derivatized amino acids.

  • Derivative Stability: Analyze the derivatized samples at different time points to confirm the stability of the derivatives in the final solvent.

Chiral Amino Acid Analysis

The analysis of amino acid enantiomers is crucial in many biological and pharmaceutical studies.[12] For GC-MS analysis of chiral amino acids, two main approaches are used:

  • Chiral Derivatizing Agents: The amino acids are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Chiral GC Columns: The amino acids are derivatized with an achiral reagent, and the resulting enantiomers are separated on a chiral stationary phase, such as a Chirasil-L-Val column.[12][13]

Heptafluorobutyl chloroformate (HFBCF) is a common derivatizing agent used in conjunction with chiral GC columns for the analysis of secondary amino acids like proline.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Derivative Peaks Incomplete drying of the sample (for silylation).[6]Ensure the sample is completely dry before adding silylation reagents. Use a vacuum concentrator or a gentle stream of inert gas.
Incorrect reaction temperature or time.Optimize the incubation temperature and duration for your specific amino acids of interest.
Multiple Peaks for a Single Amino Acid Incomplete derivatization or formation of multiple derivative species.[1]Increase the amount of derivatizing reagent, optimize reaction conditions, or choose a different derivatization strategy.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Ensure the derivatization is complete.
Baseline Noise or Interfering Peaks Contamination from solvents, reagents, or the sample matrix.Use high-purity solvents and reagents. Include a sample cleanup step (e.g., solid-phase extraction) if the matrix is complex.

Conclusion

The derivatization of amino acids is a critical prerequisite for their successful analysis by GC-MS. The choice of the derivatization method should be carefully considered based on the specific research question, the nature of the sample, and the available instrumentation. By understanding the underlying chemistry and meticulously following validated protocols, researchers can achieve accurate and reproducible quantification of amino acids, unlocking valuable insights in a wide range of scientific disciplines.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link]

  • GC Derivatization Reagents. Obrnuta faza. [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications. [Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. West Virginia University. [Link]

Sources

Method

1H NMR and 13C NMR characterization of N-substituted imidazoles

High-Resolution 1H and 13C NMR Characterization of N-Substituted Imidazoles: Protocols, Signal Assignment, and Mechanistic Insights Scope and Scientific Context N-substituted imidazoles are indispensable structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1H and 13C NMR Characterization of N-Substituted Imidazoles: Protocols, Signal Assignment, and Mechanistic Insights

Scope and Scientific Context

N-substituted imidazoles are indispensable structural motifs in modern drug development (e.g., azole antifungals, angiotensin II receptor blockers), organocatalysis, and the synthesis of N-heterocyclic carbenes (NHCs) and ionic liquids. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

In unsubstituted 1H-imidazole, rapid prototropic exchange between the N1 and N3 atoms renders the C4 and C5 positions chemically equivalent on the NMR timescale, resulting in a simplified, averaged spectrum[1]. However, alkylation or arylation at the N1 position "locks" the tautomeric state. This symmetry-breaking necessitates a more rigorous analytical approach, as the C4 and C5 nuclei resolve into distinct signals that must be accurately assigned[2]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of 1H and 13C NMR spectra for N-substituted imidazoles.

Mechanistic Fundamentals of Imidazole Chemical Shifts

Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation:

  • The C2 Deshielding Effect: The C2 position is uniquely flanked by two electronegative nitrogen atoms (the pyrrole-like N1 and the pyridine-like N3). This intense inductive electron withdrawal highly deshields the C2 proton and carbon, pushing their resonances significantly downfield compared to the rest of the ring[3].

  • C4 vs. C5 Differentiation: Because the tautomeric lock fixes the double bonds, C5 is positioned adjacent to the electron-donating substituted nitrogen (N1), making it relatively more electron-rich. Conversely, C4 is adjacent to the imine-like N3, rendering it more deshielded. Consequently, C4 typically resonates downfield of C5 in 13C NMR.

  • Solvent-Induced Perturbations: The C2-H proton is highly polarized and acts as a strong hydrogen-bond donor. When analyzed in hydrogen-bond-accepting solvents like DMSO- d6​ , the C2-H signal shifts drastically downfield (often >8.0 ppm) compared to non-coordinating solvents like CDCl 3​ (~7.4–7.7 ppm).

Experimental Workflow

NMR_Workflow SamplePrep 1. Sample Preparation (Solvent Selection & TMS) Acquisition 2. NMR Acquisition (1H, 13C, 2D HSQC/HMBC) SamplePrep->Acquisition Ensure homogeneity & concentration Processing 3. Data Processing (Phase & Baseline Correction) Acquisition->Processing Acquire FID data Assignment 4. Signal Assignment (C2, C4, C5 Differentiation) Processing->Assignment Generate high-res spectra Validation 5. Structural Validation (HMBC Correlation Lock) Assignment->Validation Confirm via 2D correlations

Figure 1: End-to-end workflow for the NMR characterization of N-substituted imidazoles.

Step-by-Step Acquisition Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, follow these standardized parameters:

Step 1: Sample Preparation

  • Solvent Selection: Use CDCl 3​ for routine analysis of lipophilic N-alkyl imidazoles[4]. For highly polar derivatives, PEGylated complexes, or imidazolium salts, utilize CD 3​ OD or DMSO- d6​ [5].

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of the deuterated solvent for 1H NMR. For 13C NMR, increase the concentration to 40–50 mg/0.6 mL to ensure sufficient S/N for the quaternary or slow-relaxing ring carbons.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).

Step 2: 1H NMR Acquisition (400/500 MHz)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: 16–32 scans; Relaxation delay (D1) of 1.5–2.0 seconds.

  • Observation: Look for the characteristic fine splitting ( 4J ~ 1.0–1.5 Hz) between the C4-H and C5-H protons, which often appear as finely split doublets or broad singlets.

Step 3: 13C NMR Acquisition (100/125 MHz)

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Parameters: 256–1024 scans. Set the D1 delay to 2.0–3.0 seconds. Note: If the C2 position is substituted (e.g., 1,2-dimethylimidazole), the quaternary C2 carbon will relax slowly; increase D1 to 5.0 seconds to ensure accurate signal capture.

Quantitative Data Summary

The following table summarizes the typical chemical shift ranges for standard N-alkyl imidazoles (e.g., 1-methylimidazole, 1-octylimidazole) acquired in CDCl 3​ at 298 K[4][5].

Position1H Chemical Shift (ppm)Multiplicity & Coupling13C Chemical Shift (ppm)Mechanistic Rationale
C2 7.35 – 7.80Singlet (often broadened)136.0 – 138.0Highly deshielded by the adjacent N1 and N3 atoms.
C4 6.90 – 7.15Doublet ( 4J ~ 1.0 - 1.5 Hz)128.0 – 130.0Adjacent to the imine-like N3; less shielded than C5.
C5 6.80 – 6.95Doublet ( 4J ~ 1.0 - 1.5 Hz)120.0 – 124.0Adjacent to the substituted N1; more electron-rich.
N1-Alkyl (e.g., CH 3​ ) 3.70 – 4.00Singlet or Triplet33.0 – 48.0Deshielded by the directly attached N1 atom.

Building a Self-Validating Assignment System

A common pitfall in imidazole characterization is the misassignment of the C4 and C5 signals due to their similar chemical environments. To build a self-validating protocol, you must employ 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy[2].

The HMBC Validation Logic:

  • Identify the protons of the N1-alkyl substituent (e.g., the N-CH 3​ group at ~3.8 ppm).

  • Trace the HMBC cross-peaks from this N-alkyl proton signal.

  • The N-alkyl protons will show strong 3-bond correlations ( 3JCH​ ) to both the C2 and C5 carbons.

  • Crucially, they will not show a correlation to the C4 carbon, as it is 4 bonds away ( 4JCH​ correlations are rarely observed in this system).

Troubleshooting Note: If the C2-H signal appears unusually broad, it is likely due to unresolved scalar coupling with the quadrupolar 14 N nuclei or trace acidic impurities causing rapid chemical exchange. Ensuring the sample is strictly anhydrous will sharpen this signal. Furthermore, if the imidazole ring becomes protonated (forming an imidazolium salt), a drastic downfield shift will be observed across all positions, with the C2 carbon shifting to ~137 ppm and the C2 proton shifting past 8.5 ppm[3].

Sources

Application

Engineering Precision Biotherapeutics: A Comprehensive Guide to Site-Specific Unnatural Amino Acid Incorporation

Executive Summary The development of next-generation biopharmaceuticals, particularly Antibody-Drug Conjugates (ADCs), demands unprecedented control over macromolecular structure. Historically, protein conjugation relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation biopharmaceuticals, particularly Antibody-Drug Conjugates (ADCs), demands unprecedented control over macromolecular structure. Historically, protein conjugation relied on stochastic modifications of endogenous lysine or cysteine residues, resulting in highly heterogeneous product profiles with suboptimal pharmacokinetics and narrow therapeutic windows[1].

Genetic code expansion via unnatural amino acid (UAA) incorporation provides a paradigm-shifting solution. By utilizing orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs, researchers can reassign the amber stop codon (UAG) to encode a UAA possessing unique bioorthogonal reactivity (e.g., ketones, azides, or cyclopropenes)[2]. This application note provides a field-proven, causality-driven protocol for the site-specific incorporation of UAAs into proteins within mammalian systems, culminating in the generation of homogeneous, precisely engineered ADCs.

Mechanistic Foundations: The Orthogonal Translation System (OTS)

To incorporate a UAA without disrupting the host cell's natural proteome, the translational machinery must be engineered to be strictly orthogonal . This requires an imported aaRS/tRNA pair that does not cross-react with endogenous amino acids or host tRNAs[3].

The most widely adopted systems utilize the Pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair from Methanosarcina mazei or M. barkeri, and the Tyrosyl-tRNA synthetase (TyrRS)/tRNATyrCUA pair from Methanocaldococcus jannaschii[4]. The engineered aaRS specifically charges the suppressor tRNA with the UAA. When the host ribosome encounters an in-frame UAG codon on the target mRNA, the charged orthogonal tRNA outcompetes release factors, incorporating the UAA into the nascent polypeptide chain and allowing translation to continue.

AmberSuppression UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS (e.g., PylRS) UAA->aaRS Charged_tRNA UAA-tRNA Complex aaRS->Charged_tRNA ATP tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Ribosome Ribosome Complex Translating mRNA Charged_tRNA->Ribosome Binds UAG Codon Protein Target Protein with UAA Ribosome->Protein Elongation

Mechanism of amber suppression for site-specific unnatural amino acid incorporation.

Comparative Analysis: Conjugation Strategies in ADC Development

The stoichiometry of linker-payloads on an antibody is defined as the Drug-to-Antibody Ratio (DAR). Maximizing DAR increases potency but can drive protein aggregation and rapid systemic clearance if the conjugation is stochastic[5]. Site-specific UAA incorporation restricts the DAR to the exact number of engineered amber codons, yielding a homogenous product with superior in vivo efficacy and plasma stability[2][6].

Table 1: Quantitative Comparison of ADC Bioconjugation Strategies

Conjugation StrategyTarget ResidueConjugation ChemistryDAR VarianceHomogeneityPharmacokinetic Profile
Stochastic LysineAmide coupling0 to 8+Highly HeterogeneousSuboptimal; rapid clearance[5]
Stochastic Cysteine (reduced)Maleimide0 to 8HeterogeneousModerate; prone to thiol exchange[5]
Engineered Cysteine (THIOMAB)Maleimide~2HighGood; improved therapeutic index[2]
Site-Specific pAcF / pAzF (UAA)Oxime / ClickExactly 2 Near 100% Excellent; highly stable in plasma [2][5]

Experimental Protocol: UAA Incorporation in Mammalian Cells

The following protocol details the incorporation of p-acetylphenylalanine (pAcF) into an anti-HER2 IgG antibody expressed in HEK293 or CHO cells, followed by oxime ligation to a cytotoxic payload.

Phase 1: Construct Design and Permissive Site Selection

Rationale: Amber suppression efficiency is highly context-dependent. The sequence surrounding the UAG codon influences competition between the suppressor tRNA and eukaryotic Release Factor 1 (eRF1)[4]. Furthermore, the chosen site must be surface-exposed to allow subsequent chemical conjugation without destabilizing the antibody fold[2].

  • Site Selection: Identify solvent-accessible residues on the constant regions of the heavy (CH1/CH2) or light chains. Avoid complementarity-determining regions (CDRs) to preserve antigen-binding affinity.

  • Mutagenesis: Use site-directed mutagenesis to replace the target codon with TAG.

  • Plasmid Architecture: Utilize a dual-vector system or a single multicistronic vector. Ensure the orthogonal tRNA is driven by a robust RNA polymerase III promoter (e.g., U6), as high intracellular tRNA concentrations are critical for outcompeting eRF1[7].

Phase 2: UAA Preparation and Cell Transfection

Rationale: UAAs are often supplied as hydrochloride salts. Adding them directly to culture media will cause a rapid pH drop, leading to cytotoxicity. Neutralization is a mandatory self-validating step to ensure cell viability[4].

  • UAA Neutralization: Prepare a 100 mM stock of pAcF. Dissolve the UAA powder in a minimal volume of 1 M NaOH, then immediately dilute with 3 volumes of 1 M HEPES buffer to neutralize the pH to ~7.4[4]. Sterile filter (0.22 µm) the solution.

  • Cell Culture: Seed HEK293T or CHO cells in suspension culture to achieve 3–4 × 10⁶ cells/mL on the day of transfection.

  • Transfection: Co-transfect the target IgG-TAG plasmid and the PylRS/tRNA plasmid. Expert Insight: Optimize the plasmid ratio. The OTS plasmid should typically be in excess (e.g., 3:1 or 4:1 ratio to the target plasmid) because suppressor tRNA availability is the primary bottleneck in mammalian amber suppression[7].

  • UAA Supplementation: Immediately post-transfection, supplement the culture media with the neutralized pAcF stock to a final concentration of 0.5 to 2.0 mM[4].

  • Self-Validating Control: Always run a parallel transfection without the UAA (-UAA control). This validates the fidelity of the system; any full-length protein detected in the -UAA control indicates background read-through or OTS promiscuity with natural amino acids[8].

Phase 3: Expression and Purification
  • Harvest: Incubate cells for 4-5 days. Harvest the supernatant via centrifugation (4,000 × g, 20 min).

  • Affinity Chromatography: Purify the secreted IgG-pAcF using Protein A resin. Wash extensively with PBS to remove free UAA and host cell proteins.

  • Elution & Buffer Exchange: Elute with 0.1 M Glycine (pH 3.0) and immediately neutralize with 1 M Tris-HCl (pH 9.0). Buffer exchange into the conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5 - 5.5) required for oxime ligation[2].

Phase 4: Bioorthogonal Conjugation (Oxime Ligation)

Rationale: pAcF contains a bioorthogonal ketone group. Under mildly acidic conditions, ketones react selectively with hydroxylamine-derivatized payloads to form a highly stable oxime bond. This chemistry is entirely orthogonal to the 20 canonical amino acids, preventing off-target conjugation[1][2].

  • Reaction Setup: Concentrate the purified IgG-pAcF to 5-10 mg/mL in the conjugation buffer (pH 4.5 - 5.5).

  • Payload Addition: Add the hydroxylamine-functionalized payload (e.g., Auristatin-O-amine) at a 10- to 20-fold molar excess.

  • Catalysis (Optional): Add 10-50 mM p-phenylenediamine as a nucleophilic catalyst to accelerate oxime formation.

  • Incubation: Incubate at 37°C for 24–48 hours.

  • Final Polish: Remove unreacted payload via size-exclusion chromatography (SEC) or extensive diafiltration.

ADC_Workflow Plasmid IgG Gene with TAG Mutation Host Mammalian Host Cell (+ OTS Plasmids) Plasmid->Host PurifiedIgG Purified IgG-pAcF (Reactive Ketone) Host->PurifiedIgG Expression & Protein A Media Media Supplemented with pAcF (UAA) Media->Host ADC Homogeneous ADC (Precise DAR = 2) PurifiedIgG->ADC Oxime Ligation (pH 4.5 - 5.5) Payload Cytotoxic Payload (e.g., Auristatin-O-amine) Payload->ADC

Workflow for generating homogeneous ADCs via UAA incorporation and oxime ligation.

Quality Control and Validation

To ensure the integrity of the generated ADC, the following analytical validations must be performed:

  • Intact Mass Spectrometry (LC-MS): Confirms the precise mass shift corresponding to the incorporation of the UAA and the subsequent addition of the payload. This is the definitive assay to confirm a DAR of exactly 2.0[2][5].

  • Hydrophobic Interaction Chromatography (HIC): Resolves ADC species based on hydrophobicity. A site-specific ADC will present as a single, sharp peak, unlike the broad multiplet peaks seen in stochastically conjugated ADCs[6].

  • Binding Affinity Kinetics (SPR/Biacore): Verifies that the UAA incorporation and payload conjugation have not sterically hindered the antibody's CDRs, ensuring target antigen binding remains equivalent to the wild-type antibody[5].

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amino Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Chiral Amino Acids in Modern Science Chiral amino acids and their derivatives are fundamental building blocks in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chiral Amino Acids in Modern Science

Chiral amino acids and their derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and food industries. Their stereochemistry is paramount, as different enantiomers can exhibit vastly different biological activities. For instance, one enantiomer of a drug can be therapeutic while the other may be inactive or even toxic. Consequently, the development of efficient, scalable, and cost-effective methods for the large-scale synthesis of enantiomerically pure amino acids is a critical area of research and industrial focus. This guide provides an in-depth overview of field-proven strategies for the large-scale synthesis of these vital compounds, with a focus on enzymatic resolution, dynamic kinetic resolution, and asymmetric catalysis.

I. Enzymatic Resolution: Harnessing Nature's Chirality

Enzymatic resolution is a widely adopted industrial method that leverages the high stereoselectivity of enzymes to separate racemic mixtures. This approach offers mild reaction conditions, high efficiency, and a favorable environmental profile.[]

A. Kinetic Resolution using Acylases

One of the most established methods involves the enantioselective hydrolysis of N-acyl-DL-amino acids using aminoacylases. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. The resulting L-amino acid and N-acyl-D-amino acid have different physicochemical properties, allowing for their separation. Porcine kidney acylase and enzymes from microorganisms like Aspergillus oryzae are commonly used on an industrial scale.[2]

Key Advantages:

  • High Enantioselectivity: Produces amino acids with high optical purity.

  • Broad Substrate Scope: Applicable to a wide range of natural and unnatural amino acids.[2]

  • Cost-Effective: Enzymes can be immobilized and reused, reducing operational costs.[3]

B. Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating an in-situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of the desired product.

A prominent industrial example is the "Amidase Process," which employs a combination of a stereoselective amidase and a racemase.[4] For instance, D-amino acids can be produced from a racemic mixture of amino acid amides using a D-stereospecific amidase in the presence of an α-amino-ε-caprolactam (ACL) racemase.[5][6][7] The racemase continuously converts the unreacted L-amino acid amide into the D-enantiomer, which is then hydrolyzed by the D-amidase.

Protocol 1: Large-Scale Synthesis of D-Alanine via Dynamic Kinetic Resolution

This protocol describes the synthesis of D-alanine from L-alanine amide using a D-aminopeptidase (DAP) and an α-amino-ε-caprolactam racemase (ACL racemase).

Materials and Reagents:
  • L-Alanine amide

  • D-aminopeptidase (DAP) from Ochrobactrum anthropi (immobilized or as whole cells)

  • α-Amino-ε-caprolactam racemase (ACL racemase) from Achromobacter obae (immobilized or as whole cells)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (for pH adjustment and product isolation)

  • Ion-exchange resin (for product purification)

Equipment:
  • Large-scale bioreactor with temperature and pH control

  • Filtration system

  • Chromatography columns

Procedure:
  • Reaction Setup: In the bioreactor, prepare a solution of L-alanine amide in 0.1 M potassium phosphate buffer (pH 7.5). The substrate concentration can be in the range of 45 mM or higher.[7]

  • Enzyme Addition: Add the immobilized DAP and ACL racemase to the reactor. The enzyme loading should be optimized for the specific activity of the enzyme preparations.

  • Reaction Conditions: Maintain the reaction temperature at approximately 45°C and the pH at 7.5.[5] The optimal temperature is a balance between enzyme activity and stability.[5]

  • Monitoring the Reaction: Monitor the conversion of L-alanine amide to D-alanine using a suitable analytical method, such as HPLC with a chiral column.

  • Reaction Completion: The reaction is typically complete within 7-24 hours, with complete conversion of the starting material.[7]

  • Enzyme Recovery: If using immobilized enzymes, recover them by filtration for reuse.

  • Product Isolation and Purification:

    • Adjust the pH of the reaction mixture with hydrochloric acid to precipitate the D-alanine.

    • Alternatively, use ion-exchange chromatography to separate the D-alanine from the buffer salts and any remaining impurities.

    • Wash the purified D-alanine and dry under vacuum.

II. Asymmetric Catalysis: Precision in Chemical Synthesis

Asymmetric catalysis offers a powerful alternative to resolution methods by directly converting a prochiral substrate into a single enantiomer of the product. This approach is highly atom-economical and can be very efficient.

A. Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[8] It involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to stereoselectively add hydrogen across a double bond. This method is particularly effective for the synthesis of α- and β-amino acid derivatives from their corresponding enamides or β-aminoacrylic acid precursors.[9]

A landmark industrial application of this technology is the synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. The manufacturing process involves the asymmetric hydrogenation of an unprotected enamine using a rhodium catalyst with a chiral ferrocenyl diphosphine ligand (t-Bu JOSIPHOS).[10][11] This process is highly efficient, operating at a low catalyst loading and resulting in high enantiomeric excess.[10]

Asymmetric_Hydrogenation_Workflow Prochiral_Substrate Prochiral Enamine Substrate Reaction_Vessel High-Pressure Reactor Prochiral_Substrate->Reaction_Vessel Chiral_Catalyst Chiral Rhodium Catalyst (e.g., Rh/JOSIPHOS) Chiral_Catalyst->Reaction_Vessel H2 H₂ Gas H2->Reaction_Vessel Solvent Methanol Solvent Solvent->Reaction_Vessel Chiral_Product Chiral Amine (e.g., Sitagliptin) Reaction_Vessel->Chiral_Product Asymmetric Hydrogenation Purification Purification (e.g., Crystallization) Chiral_Product->Purification Final_Product Final API (e.g., Sitagliptin Phosphate) Purification->Final_Product

Protocol 2: Asymmetric Hydrogenation for the Synthesis of a Sitagliptin Intermediate

This protocol is a generalized representation based on the principles of the industrial synthesis of Sitagliptin.[10][11]

Materials and Reagents:
  • Dehydrositagliptin (enamine precursor)

  • [Rh(COD)Cl]₂ (Rhodium precursor)

  • t-Bu JOSIPHOS (chiral ligand)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • Ammonium chloride (optional additive)[10]

Equipment:
  • High-pressure hydrogenation reactor (autoclave)

  • Inert atmosphere glovebox or Schlenk line

  • Filtration apparatus

Procedure:
  • Catalyst Preparation (in an inert atmosphere):

    • In a glovebox, charge the high-pressure reactor with the dehydrositagliptin substrate and methanol.

    • In a separate vessel, prepare the active catalyst by dissolving [Rh(COD)Cl]₂ and t-Bu JOSIPHOS in degassed methanol. The catalyst loading is typically very low, around 0.15 mol%.[10]

  • Reaction Setup:

    • Transfer the catalyst solution to the reactor containing the substrate under an inert atmosphere.

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 250 psig).[10]

    • Heat the reaction mixture to the optimal temperature (e.g., 50°C).[10]

  • Monitoring the Reaction:

    • Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., HPLC) to determine conversion and enantiomeric excess.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (typically 16-18 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.[10]

    • The crude reaction mixture containing the chiral amine product can be directly used for the next step or purified.

  • Product Isolation:

    • The product is often isolated as a salt (e.g., phosphate salt for Sitagliptin) through crystallization, which can also enhance the enantiomeric purity.[10]

B. Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful method for the enantioselective alkylation of glycine derivatives to produce a wide variety of unnatural amino acids.[12][13] This technique involves the use of a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs.[13]

The alkylation of a benzophenone imine of a glycine ester is a common strategy. The chiral PTC forms a chiral ion pair with the enolate of the glycine derivative, which then reacts with an alkylating agent in the organic phase, leading to the formation of the desired α-alkylated amino acid with high enantioselectivity.

Phase_Transfer_Catalysis_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase (e.g., Toluene) Base Aqueous Base (e.g., 50% KOH) Chiral_PTC Chiral Phase-Transfer Catalyst (QX⁻) Glycine_Derivative Glycine Schiff Base Chiral_Ion_Pair Chiral Ion Pair {[Glycine Enolate]⁻[Q]⁺} Glycine_Derivative->Chiral_Ion_Pair Deprotonation Alkylating_Agent Alkylating Agent (R-X) Alkylated_Product Alkylated Glycine Derivative Alkylating_Agent->Alkylated_Product Chiral_PTC->Chiral_Ion_Pair Ion Pair Formation Chiral_Ion_Pair->Alkylated_Product Alkylation Hydrolysis Acidic Hydrolysis Alkylated_Product->Hydrolysis Final_Product Chiral α-Amino Acid Hydrolysis->Final_Product

Comparison of Large-Scale Synthesis Methods

MethodKey AdvantagesKey ChallengesTypical ScaleEnantiomeric Excess (ee)
Enzymatic Kinetic Resolution High enantioselectivity, mild conditions, broad substrate scope.Maximum 50% yield (without racemization), separation of product and unreacted substrate.Multi-ton>99%
Dynamic Kinetic Resolution Theoretical 100% yield, high enantioselectivity, simplified downstream processing.Requires a suitable racemization catalyst/enzyme, optimization of two coupled reactions.Multi-ton>99%
Asymmetric Hydrogenation High atom economy, high efficiency and turnover numbers, direct synthesis.Requires specialized high-pressure equipment, cost of precious metal catalysts and chiral ligands.Multi-ton>95%
Asymmetric Phase-Transfer Catalysis Mild conditions, operational simplicity, access to unnatural amino acids.Catalyst loading can be higher than in hydrogenation, potential for side reactions.Kilogram to multi-ton80-99%

Conclusion

The large-scale synthesis of chiral amino acid derivatives is a dynamic field with a range of powerful and sophisticated methodologies. The choice of the optimal synthetic route depends on several factors, including the target molecule, cost considerations, scalability, and environmental impact. Enzymatic methods, particularly dynamic kinetic resolution, offer a green and highly selective approach that is well-established in the industry. Asymmetric catalysis, exemplified by the industrial synthesis of Sitagliptin, provides a highly efficient and atom-economical pathway to enantiomerically pure compounds. As the demand for novel chiral building blocks continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key driver of innovation in the chemical and pharmaceutical industries.

References

  • Komeda, H., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(1), 365-372. [Link]

  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Asano, Y., & Yamaguchi, S. (2005). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. Journal of the American Chemical Society, 127(21), 7696-7697. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. [Link]

  • Holt-Tiffin, K. E., et al. (2001). The large scale synthesis of "unnatural" amino acids. PubMed. [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Guisán, J. M. (Ed.). (2006). Carrier-bound Immobilized Enzymes: Principles, Application and Design. Wiley-VCH. [Link]

  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4758-4764. [Link]

  • Patel, R. N. (2020). A process for the asymmetric synthesis of sitagliptin intermediate.
  • Reddy, M. S., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1632-1635. [Link]

  • Lalitha, R., & Veerappapillai, S. (2025). Penicillin G Acylase: A Multifunctional Catalyst with Broad Implications in Pharmaceutical Science and Industrial Applications. Letters in Drug Design & Discovery, 21(19). [Link]

  • Sharma, P., & Yun, H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Critical Reviews in Biotechnology, 1-21. [Link]

  • Hassan, M. E. (2016). Production, Immobilization and Industrial Uses of Penicillin G Acylase. Academia.edu. [Link]

  • Truppo, M. D., et al. (2015). Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development, 19(7), 805-810. [Link]

  • O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(6), 2003-2022. [Link]

  • Hynes, M. J., et al. (2007). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research, 40(12), 1302-1309. [Link]

  • Sharma, P., & Yun, H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]

  • Hassan, M. E. (2016). production, immobilization and industrial uses of penicillin g acylase. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 5(2), 219-223. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2008). L-Amino Acid Amides via Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Gualandi, A., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5434-5465. [Link]

  • Hassan, M. E. (2021). PRODUCTION, IMMOBILIZATION AND INDUSTRIAL USES OF PENICILLIN G ACYLASE. International Journal of Current Research and Review. [Link]

  • Cozzi, P. G., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 15(17), 4454-4457. [Link]

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(10), 4333-4405. [Link]

  • Hassan, M. E. (2016). production, immobilization and industrial uses of penicillin g acylase. Semantic Scholar. [Link]

  • Asano, Y., & Yamaguchi, S. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. PubMed. [Link]

  • Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1634-1653. [Link]

  • Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • Liu, J., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances, 9(51), 29759-29766. [Link]

  • Ooi, T., & Maruoka, K. (2005). Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected Alpha-Amino Acid Amides Toward Practical Asymmetric Synthesis of Vicinal Diamines, Alpha-Amino Ketones, and Alpha-Amino Alcohols. PubMed. [Link]

  • Li, Z., et al. (2025). Catalytic Decarboxylative Alkylation of Glycine Derivatives by Aliphatic Carboxylic Acids. Organic Letters. [Link]

  • Fan, H., et al. (2025). Photoredox-catalyzed three-component alkylation of glycine derivatives and peptides via a site-selective 1,5-hydrogen atom transfer cascade. Organic Chemistry Frontiers. [Link]

  • Meher, P. (2025). Site-selective Arylation and Alkylation of Glycines and Peptides. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in N-Alkylation of Substituted Imidazoles

Welcome to the technical support center for the N-alkylation of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven advice to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of substituted imidazoles, offering causative explanations and actionable solutions.

Problem 1: My reaction yield is consistently low, or the reaction fails to reach completion.

Low yields are often multifactorial, stemming from incomplete deprotonation, suboptimal reagent reactivity, or unfavorable reaction conditions.[1][2]

Causality and Remediation Strategy:

  • Incomplete Deprotonation: The N-alkylation of imidazole proceeds through a nucleophilic substitution mechanism, beginning with the deprotonation of the imidazole ring to form a more nucleophilic imidazolate anion.[1] If the base is not strong enough to completely deprotonate the imidazole, the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.

    • Solution: Evaluate your base and solvent system. For imidazoles with electron-donating groups, which increase the pKa of the N-H proton, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often necessary to ensure complete deprotonation.[1] For imidazoles bearing electron-withdrawing groups, which make the N-H proton more acidic, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or DMF are typically sufficient.[1][3]

  • Poor Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent significantly impacts the reaction rate.

    • Solution: The reactivity of alkyl halides follows the order I > Br > Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Ensure your alkylating agent is pure and has not degraded.

  • Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.

    • Solution: While room temperature is often a good starting point, gentle heating can significantly increase the reaction rate, particularly with less reactive alkylating agents.[4] However, be cautious, as excessive heat can lead to side reactions like dialkylation or decomposition.[1] A systematic approach of gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Problem 2: I'm observing a significant amount of a dialkylated imidazolium salt.

The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is a common side reaction, especially with an excess of the alkylating agent or at elevated temperatures.[1]

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry. Using a slight excess of the imidazole (e.g., 1.1–1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low instantaneous concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent the product from reacting further.[1]

Problem 3: My reaction is producing a mixture of N1- and N3-alkylated isomers.

For unsymmetrically substituted imidazoles, the formation of regioisomers is a frequent and significant challenge.[1][5] The outcome is dictated by a delicate interplay of electronic and steric factors.[1][6]

Strategies for Controlling Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[1][7]

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will sterically hinder one of the nitrogen atoms, directing the alkylation to the less sterically hindered position.[1][6]

  • Protecting Groups: In complex syntheses where high regioselectivity is paramount, employing a protecting group on one of the nitrogen atoms is a reliable strategy.[1][7] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an excellent example that can be used to direct substitution and is readily removed under acidic conditions.[1][8][9][10] Other protecting groups like the trityl (Tr)[11][12] or 1-(1-ethoxyethyl)[13] groups can also be effective.

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio.[1][14] For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.[1]

Problem 4: I'm observing C-alkylation as a side product.

While less common, alkylation can occur at the C2 position of the imidazole ring, particularly if both nitrogen atoms are sterically hindered.[1]

Mitigation Approach:

  • Reaction Conditions: This side reaction is often favored under more forcing conditions. Re-evaluate your temperature and consider if a milder base or less reactive alkylating agent could still achieve the desired N-alkylation without promoting C-alkylation.

  • Protecting Groups: Protecting the C2 position is a potential, though more synthetically intensive, strategy if C-alkylation is a persistent issue.

Problem 5: My product is difficult to purify.

Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or dialkylated byproducts.

Purification Solutions:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating N-alkylated imidazole products from impurities.[2][5] A carefully chosen solvent system is crucial for achieving good separation.

  • Recrystallization: If your desired product is a solid and one regioisomer is formed in significant excess, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: The basicity of the imidazole ring can be exploited. The N-alkylated product can often be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.

Data Presentation

The choice of reaction parameters can dramatically influence the outcome of N-alkylation. The following tables provide illustrative data on how different conditions can affect yield and regioselectivity.

Table 1: Effect of Base and Solvent on the N-Alkylation of a Substituted Imidazole

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)N1:N3 Ratio
1K₂CO₃ (1.5)MeCN603853:1
2Cs₂CO₃ (1.5)DMF2512924:1
3NaH (1.2)THF25695>10:1
4KOH (1.2)DMSO802752:1

Note: Data is representative and will vary based on the specific imidazole substrate and alkylating agent.[1][3][4]

Table 2: Effect of Alkylating Agent on Reaction Yield

EntryImidazole SubstrateAlkylating AgentConditionsYield (%)
14-NitroimidazoleEthyl BromoacetateK₂CO₃, MeCN, RT, 24h40
24-NitroimidazoleEthyl ChloroacetateK₂CO₃, MeCN, RT, 24h<10
32-MethylimidazoleBenzyl BromideNaH, THF, 0°C to RT90
42-MethylimidazoleBenzyl ChlorideNaH, THF, 60°C78

Note: This data highlights the superior reactivity of alkyl bromides over chlorides.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)

This protocol is suitable for imidazoles with electron-withdrawing groups and reactive alkylating agents.[3]

Step-by-Step Methodology:

  • To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.1–1.5 equivalents).

  • Stir the suspension at room temperature for 15–30 minutes to ensure adequate mixing.

  • Add the alkylating agent (1.0–1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60–80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)

This protocol is recommended for less reactive imidazoles or when high regioselectivity for the less sterically hindered nitrogen is desired.[1][2]

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF (or DMF) to the flask.

  • Dissolve the imidazole (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30–60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.0–1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General N-Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted Imidazole + Alkylating Agent base_solvent Select Base & Anhydrous Solvent start->base_solvent deprotonation Deprotonation (if base is used) base_solvent->deprotonation alkylation Nucleophilic Attack by Imidazole deprotonation->alkylation monitoring Monitor by TLC/LC-MS alkylation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up/Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Isolated N-Alkylated Imidazole purification->product

Caption: A general experimental workflow for the N-alkylation of substituted imidazoles.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Low Temperature start->cause3 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Switch to R-Br or R-I cause2->sol2 sol3 Increase Temperature Gradually cause3->sol3

Caption: A troubleshooting flowchart for common causes of low yield in N-alkylation reactions.

Factors Influencing Regioselectivity

G regio Regioselectivity (N1 vs. N3) electronics Electronic Effects (EWG/EDG) regio->electronics sterics Steric Hindrance (Substituent/Alkylating Agent) regio->sterics conditions Reaction Conditions (Base/Solvent) regio->conditions pg Protecting Groups regio->pg

Caption: Key factors that govern the regioselectivity of N-alkylation on substituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction. It typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of your specific imidazole derivative and the reactivity of your alkylating agent.

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require strictly anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier and safer to handle than NaH.[1][3]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Alkylation at the C2 position can occur, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]

  • Ring Opening: Under harsh conditions, such as high temperatures and strong bases with an excess of a reactive alkyl halide, the imidazole ring can undergo N-alkylation induced ring opening.

Q4: Can I use alcohols as alkylating agents directly?

A4: While alkyl halides are most common, direct N-alkylation with alcohols is possible but typically requires a catalyst and harsher conditions, such as vapor-phase reactions over metal oxides.[15] For laboratory-scale synthesis, converting the alcohol to a better leaving group (e.g., a tosylate or halide) is generally more efficient.

Q5: How does the solvent affect the reaction?

A5: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used because they effectively dissolve the imidazole and the base, and they can accelerate nucleophilic substitution reactions.[1][16] The choice of solvent can also impact regioselectivity.[14][17]

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
  • The Trityl Protecting Group for Imidazole: A Technical Guide - Benchchem.
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals - Benchchem.
  • Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole - Benchchem.
  • N-Alkylation of imidazoles - University of Otago - OUR Archive.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchG
  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry - ACS Public
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • (PDF) N-alkylation of imidazole by alkaline carbons - Academia.edu.
  • Experimental procedure for N-alkylation reactions of dichlorin
  • 1-(1-Ethoxyethyl)
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC.
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM)
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer C
  • (PDF)
  • Development of a Regioselective N-Methylation of (Benz)
  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF - ResearchG
  • Reaction condition optimization for N-aryl
  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evalu
  • Thermal decarboxylation of N-alkoxycarbonylimidazoles.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI.
  • N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites.
  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides | Bulletin of the Chemical Society of Japan | Oxford Academic.
  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • CN103012275A - Method for producing high-purity N-alkyl imidazole - Google P
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks.
  • Characteristic Reactions of Imidazole.
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Characteristic Reactions of Imidazole.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselective N-Alkylation of Imidazoles

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that achieving high regioselectivity during the N-alkylation of unsymmetrical imidazoles is notori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that achieving high regioselectivity during the N-alkylation of unsymmetrical imidazoles is notoriously difficult[1],[2]. When an imidazole ring is deprotonated, the negative charge is delocalized across both the N1 and N3 nitrogen atoms. Theoretically, either nitrogen can act as the nucleophile, frequently resulting in an inseparable mixture of regioisomers[1].

This guide moves beyond generic advice. By analyzing the steric, electronic, and thermodynamic causality behind these reactions, we provide field-proven troubleshooting strategies, self-validating protocols, and advanced workarounds for complex substrates.

Mechanistic Diagnostics & Troubleshooting Guide

Issue A: High Ratio of the Undesired N3-Regioisomer

Symptom: Standard alkylation yields a 60:40 or 70:30 mixture of N1/N3 isomers. Diagnosis & Causality: You are likely fighting a battle between steric hindrance and electronic activation. While bulky substituents at C2 or C4 sterically shield the adjacent nitrogen, electronic effects from functional groups can inadvertently increase the nucleophilicity of the sterically hindered site. The Counter-Intuitive Solution (Hydrogen-Bond Control): For highly functionalized substrates (e.g., olmesartan intermediates), using a weaker base in a highly polar solvent actually improves selectivity[3]. Strong bases (like NaH or KOtBu) completely deprotonate the imidazole, creating a "naked" imidazolide anion that exposes the N3 lone pair. Conversely, weak bases (like K₂CO₃) in polar aprotic solvents (DMF) maintain a hydrogen-bonded network that sterically blocks the N3 position, driving exclusive N1 alkylation[3].

Issue B: Inability to Alkylate Highly Substituted 4-Aryl Imidazoles

Symptom: Direct N-alkylation of a 4-arylimidazole with a small electrophile (e.g., methyl iodide) yields poor regioselectivity, or the C4 position remains unreactive to sequential functionalization. Diagnosis & Causality: Small alkyl groups lack the steric bulk necessary to differentiate between N1 and N3. The Solution (SEM-Switch Trans-N-Alkylation): Utilize a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. The SEM group protects N1, forcing subsequent alkylation to occur exclusively at N3. Upon acidic deprotection of the SEM group, the molecule undergoes a formal "trans-N-alkylation," yielding the regiopure 1-alkyl-4-arylimidazole[4],[5].

Issue C: Alkylation of 4-Formylimidazoles Yields Mixtures

Symptom: Alkylating 4-formylimidazole with standard alkyl halides yields a ~1:1 mixture of 1,4- and 1,5-disubstituted imidazoles. The Solution (Thermodynamic Control): Switch from an alkyl halide to an α,β -unsaturated ester (e.g., methyl acrylate). Utilizing a reversible Michael addition places the reaction under thermodynamic control, overwhelmingly favoring the more stable 1-alkyl-4-formylimidazole isomer[6].

Reaction Optimization Data

The following table synthesizes quantitative data demonstrating how base alkalinity and solvent dielectric constants dictate the regiochemical outcome by modulating hydrogen bonding[3].

Base AlkalinitySolventDielectric Constant ( ε )H-Bond Network StatusN3 Isomer Impurity (%)Regioselectivity Outcome
Weak (K₂CO₃)DMF36.7Intact / Stabilized0.07 – 0.20% Excellent (N1 Favored)
Weak (K₂CO₃)THF7.5Weakened0.59 – 9.16% Poor (Mixture)
Strong (NaH)DMF36.7Destroyed (Deprotonated)> 5.00% Poor (Mixture)
Strong (KOtBu)THF7.5Destroyed (Deprotonated)> 5.00% Poor (Mixture)

Visualizing the Workflows

H_Bond_Control Substrate Functionalized Imidazole WeakBase Weak Base (K2CO3) in DMF Substrate->WeakBase StrongBase Strong Base (NaH) in THF Substrate->StrongBase H_Bond H-Bond Network Intact WeakBase->H_Bond NakedAnion Deprotonated Anion (H-Bond Destroyed) StrongBase->NakedAnion N1_Major Exclusive N1 Alkylation (Target) H_Bond->N1_Major Steric shielding of N3 Mixture N1 / N3 Mixture (Impurity Increased) NakedAnion->Mixture Exposed N3 lone pair

Fig 1. Divergent regioselectivity pathways based on base strength and hydrogen bonding.

SEM_Trans_Alkylation Step1 1. Parent Imidazole Step2 2. SEM Protection at N1 Step1->Step2 Step3 3. C4/C5 Functionalization Step2->Step3 Step4 4. Alkylation at N3 (Forms Imidazolium) Step3->Step4 Step5 5. SEM Cleavage (Trans-N-Alkylation) Step4->Step5 Step6 6. Regiopure 1-Alkyl-4-Aryl Imidazole Step5->Step6

Fig 2. SEM-switch trans-N-alkylation workflow for complex arylated imidazoles.

Self-Validating Experimental Protocols

Protocol A: H-Bond Directed N-Alkylation (For Functionalized Intermediates)

This protocol utilizes mild conditions to preserve the directing hydrogen-bond network[3].

  • Preparation: Dissolve the unsymmetrical imidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Self-Validation Check: Unlike NaH, no hydrogen gas evolution should be observed. The suspension should remain heterogeneous.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq) at room temperature. Stir for 12–24 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.

  • Analytical Validation: Perform ¹H NMR. The disappearance of the broad N-H signal (typically δ 12.0–13.0 ppm) confirms alkylation. To validate regiochemistry, utilize 2D NOESY NMR; cross-peaks between the new N-alkyl protons and the adjacent C2/C5 ring protons will definitively assign the N1 vs N3 isomer[7].

Protocol B: SEM-Switch Trans-N-Alkylation (For Complex Aryl Imidazoles)

This protocol forces absolute regiocontrol via temporary steric blocking[4],[5].

  • N1-Protection: React the parent imidazole with SEM-Cl and NaH in THF to yield the N1-SEM imidazole.

  • C-H Functionalization: Perform Pd-catalyzed sequential C4/C5 arylation as required by your target molecule.

  • N3-Alkylation: Dissolve the functionalized SEM-imidazole in DCM. Add a strong alkylating agent (e.g., trimethyloxonium tetrafluoroborate or an alkyl triflate) (1.2 eq). Stir at room temperature.

    • Self-Validation Check: Monitor by normal-phase TLC. The formation of the imidazolium intermediate will appear as a highly polar spot stuck at the baseline ( Rf​≈0 ).

  • SEM Cleavage: Concentrate the mixture, dissolve in EtOH, and add concentrated HCl. Reflux for 2 hours to cleave the SEM group.

  • Analytical Validation: LC-MS should indicate a mass loss of 131 Da (loss of the SEM group), confirming the successful trans-N-alkylation to the regiopure 1-alkyl-4-arylimidazole.

Frequently Asked Questions (FAQs)

Q: Why am I generating a highly polar, water-soluble byproduct during my alkylation? A: You are likely observing over-alkylation, resulting in the formation of a quaternary imidazolium salt. This occurs when an excess of the alkylating agent reacts with the newly formed N-alkyl imidazole. To prevent this, strictly control the stoichiometry of your electrophile (keep it ≤1.05 eq) and avoid highly reactive alkyl triflates unless you are intentionally utilizing a trans-N-alkylation strategy[5].

Q: Can I use microwave irradiation to speed up the alkylation of sterically hindered imidazoles? A: Yes. Microwave irradiation is highly effective for imidazole alkylation, particularly when utilizing solid base catalysis. For example, reactions over alkali-loaded carbons or mixed oxides can reach >99% selectivity and high conversion in as little as 3 minutes under 300 W microwave irradiation, bypassing the long reaction times required for bulky long-chain alkyl bromides[8],[9].

Q: How do I separate N1 and N3 regioisomers if they form? A: While sometimes separable by careful silica gel column chromatography, the Rf​ values of N1 and N3 isomers are often nearly identical due to their similar polarities[1]. If chromatography fails, fractional crystallization of their corresponding hydrochloride or picrate salts can sometimes resolve the mixture. However, optimizing the upstream reaction conditions (as detailed in Protocol A and B) is always the preferred approach.

References

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate Source: ACS Omega URL:[Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective N-Alkylation of 4-Formylimidazole via reversible Michael Reaction Source: Synthetic Communications URL:[Link]

  • Solid Base Catalysis (Preparation and Catalytic Properties) Source: Springer / Scribd URL:[Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Amino Acid Methyl Esters

Welcome to the Technical Support Center for the isolation and purification of polar amino acid methyl esters. These compounds (e.g., methyl esters of Ser, Thr, Arg, His, Lys) present unique chromatographic and chemical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of polar amino acid methyl esters. These compounds (e.g., methyl esters of Ser, Thr, Arg, His, Lys) present unique chromatographic and chemical challenges. Because esterification masks the C-terminus, the unprotected N-terminus and polar side chains dominate the molecule's behavior, leading to extreme water solubility, zwitterionic-like polarity, and susceptibility to base-catalyzed ester hydrolysis.

This guide provides field-proven, self-validating troubleshooting workflows to ensure high-yield, high-purity isolation.

Workflow A Crude Reaction Mixture (Polar AA Methyl Esters) B Cold Aqueous Workup (pH 7.5-8.0, 0 °C) A->B Quench & Extract C Chromatographic Separation B->C Organic Phase Load C1 HILIC (Highly Polar/Basic AAs) C->C1 C2 RP-HPLC + 0.1% TFA (Moderately Polar AAs) C->C2 D Fraction Validation (LC-MS / UV 210 nm) E Lyophilization & Storage (-20 °C) D->E Pure Product C1->D C2->D

Fig 1: End-to-end purification and validation workflow for polar amino acid methyl esters.

Section 1: Chemical Workup & Extraction

FAQ 1: I am losing my product during the aqueous extraction phase. Is the ester hydrolyzing, or is it just too water-soluble?

Causality & Expert Insight: It is likely a combination of both. Amino acid methyl esters are highly susceptible to base-catalyzed hydrolysis. If you use strong bases (like NaOH) to neutralize the hydrochloride salt generated during synthesis, the methyl ester will rapidly revert to the free amino acid. Furthermore, even as a free base, polar amino acid esters are highly water-soluble. To prevent product loss, you must control the pH tightly and manipulate the ionic strength of the aqueous phase to force the ester into the organic layer.

Authoritative Grounding: Standard protocols for extracting free amino acid methyl esters involve neutralizing the aqueous phase with a mild base like NaHCO₃ at 0 °C and extracting with ethyl acetate or dichloromethane1[1]. For highly water-soluble esters, saturating the aqueous layer with NaCl (brine) prior to extraction is required to drive the product into the organic phase2[2].

Workup N1 Aqueous AA Methyl Ester HCl N2 Strong Base (NaOH) Room Temp N1->N2 Incorrect N4 Mild Base (NaHCO3) at 0 °C + NaCl Saturation N1->N4 Correct N3 Ester Hydrolysis (Product Loss) N2->N3 N5 Intact Free Base Ester Partitioned to Organic N4->N5

Fig 2: Optimization of aqueous workup conditions to prevent base-catalyzed ester hydrolysis.

Protocol 1: Cold Aqueous Workup for Polar Esters
  • Cooling: Transfer the crude aqueous solution of the amino acid methyl ester hydrochloride to an ice bath and cool to 0 °C.

  • Mild Basification: Slowly add saturated aqueous NaHCO₃ dropwise.

  • Self-Validating Step: Continuously monitor the pH using a calibrated meter. Stop addition when the pH reaches exactly 7.5–8.0. Do not exceed pH 8.5.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

  • Extraction: Extract the aqueous phase 4 times with equal volumes of cold ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to yield the crude ester. Confirm the intact ester mass [M+H]⁺ via direct-injection ESI-MS.

Section 2: Reverse-Phase HPLC (RP-HPLC) Optimization

FAQ 2: My polar amino acid methyl ester elutes in the void volume on a standard C18 column. How can I increase retention?

Causality & Expert Insight: Polar amino acids lack sufficient hydrophobic surface area to interact with a C18 stationary phase. Because the N-terminus amine remains protonated at acidic to neutral pH, the molecule is highly polar and repelled by the hydrophobic column. By introducing an ion-pairing agent such as Trifluoroacetic acid (TFA), the additive pairs with the protonated amine, neutralizing the charge and forming a transient, hydrophobic complex that partitions effectively into the C18 phase.

Authoritative Grounding: Analytical RP-HPLC for amino acid methyl esters is optimally performed using a C18 column (e.g., Reprosil gold 120 or Nucleosil 100-3) utilizing a mobile phase of water and acetonitrile containing 0.05% to 0.1% TFA3[3],4[4].

Table 1: Mobile Phase Additives for RP-HPLC of Amino Acid Esters
AdditiveOptimal Conc.Mechanism of ActionEffect on Polar AA EstersMS Compatibility
TFA 0.05% - 0.1%Strong ion-pairing with basic aminesExcellent retention & sharp peak shapesLow (Causes significant ion suppression)
Formic Acid 0.1%Weak ion-pairingModerate retention (often insufficient for highly polar side chains)High (Excellent for LC-MS validation)
HFBA 0.01% - 0.05%Very strong hydrophobic ion-pairingMaximum retention for extremely polar basic AAs (e.g., Arginine)Low (Causes persistent system contamination)
Protocol 2: RP-HPLC Purification with Ion-Pairing
  • Column Preparation: Equilibrate a C18 column (e.g., 150 × 4 mm, 5 µm) with 95% Solvent A (Milli-Q water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 1.0 mL/min.

  • Sample Loading: Dissolve the crude amino acid methyl ester in a minimal volume of Solvent A. Filter through a 0.22 µm PTFE membrane.

  • Gradient Elution: Run a shallow gradient from 5% to 100% Solvent B over 20 minutes.

  • Self-Validating Step: Monitor absorbance at 210–216 nm (peptide bond/amine absorption). Collect fractions and immediately lyophilize to prevent acid-catalyzed hydrolysis from prolonged exposure to TFA in the collection tubes.

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

FAQ 3: RP-HPLC with TFA is still not providing enough retention for my poly-polar amino acid esters (e.g., Arginine or Histidine methyl ester). What is the alternative?

Causality & Expert Insight: For extremely polar analytes, ion-pairing on RP-HPLC may still fail or cause severe peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) operates via a completely orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The stationary phase immobilizes a water-enriched layer; polar analytes partition into this aqueous layer, meaning retention increases as the polarity of the molecule increases.

Authoritative Grounding: HILIC is highly effective for the high-resolution separation of highly polar, underivatized amino acids and their esterified derivatives, providing excellent retention where standard RP-HPLC fails5[5],6[6].

Mechanism M1 Polar AA Methyl Ester M2 RP-HPLC (C18) Standard Mobile Phase M1->M2 M3 Elution in Void Volume (Poor Retention) M2->M3 M4 Add Ion-Pairing Agent (0.1% TFA) M3->M4 Troubleshoot M6 Switch to HILIC Phase (Silica/Amide) M3->M6 Alternative M5 Increased Hydrophobicity & Resolution M4->M5 M7 Partitioning into Water Layer (Excellent Retention) M6->M7

Fig 3: Chromatographic retention mechanisms and troubleshooting pathways for polar analytes.

Protocol 3: HILIC Purification Workflow
  • Solvent Preparation: Prepare Mobile Phase A (10 mM ammonium acetate in water, pH 5.8) and Mobile Phase B (Acetonitrile). Note: Ammonium acetate is crucial for maintaining the immobilized water layer and ensuring sharp peak shapes.

  • Column Equilibration: Equilibrate a HILIC column (e.g., SeQuant ZIC-HILIC) with 90% Mobile Phase B.

  • Sample Preparation: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile). Self-Validating Step: Ensure the sample is completely dissolved. Injecting samples in 100% water will disrupt the HILIC water layer, causing catastrophic peak distortion and loss of retention.

  • Elution: Apply a gradient decreasing the organic phase (e.g., 90% B down to 50% B over 20 minutes). The polar amino acid methyl esters will elute as the aqueous content increases.

Sources

Optimization

Technical Support Center: Side Reaction Products in Imidazole Alkylation

Welcome to the technical support center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the N-alkylation of imidazole derivatives. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides & FAQs

Issue 1: Formation of Dialkylated Imidazolium Salts

Question: I am observing a significant amount of a dialkylated product, an imidazolium salt, in my reaction mixture. How can I prevent this?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][2] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1][2]

Root Causes and Prevention Strategies:
Cause Prevention Strategy Explanation
Incorrect Stoichiometry Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the alkylating agent.[1]This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation event.
High Concentration of Alkylating Agent Add the alkylating agent dropwise to the reaction mixture.[1]Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.
Prolonged Reaction Time/High Temperature Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[1]Over-running the reaction or using excessive heat can provide the energy needed for the less reactive N-alkylated imidazole to react further.
Experimental Protocol: Minimizing Dialkylation
  • Reaction Setup: To a solution of the imidazole (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, MeCN), add a suitable base (e.g., K₂CO₃, 1.5 equiv.).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

  • Controlled Addition: Add the alkylating agent (1.0 equiv.) dropwise over a period of 30-60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction every 30 minutes by TLC.

  • Work-up: Once the starting imidazole is consumed, quench the reaction, for example, by adding water, and proceed with extraction and purification.

Issue 2: Poor Regioselectivity in Unsymmetrically Substituted Imidazoles

Question: My reaction is producing a mixture of N-1 and N-3 alkylated isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge when alkylating unsymmetrically substituted imidazoles.[1][3] The outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[4][5]

Controlling Factors and Strategies:
  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[5][6] Conversely, electron-donating groups can lead to mixtures.

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[4][5]

  • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[1][7]

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio. For instance, the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) can favor N-1 alkylation in some cases.[1][8]

Visualizing the Regioselectivity Challenge

G cluster_0 Unsymmetrical Imidazole cluster_1 Alkylation Conditions Imidazole R-Im-H Base Base (e.g., K2CO3, NaH) Imidazole->Base Deprotonation N1_Isomer N-1 Alkylated Isomer Base->N1_Isomer Nucleophilic Attack N3_Isomer N-3 Alkylated Isomer Base->N3_Isomer Nucleophilic Attack Solvent Solvent (e.g., DMF, THF) AlkylatingAgent Alkylating Agent (R'-X) AlkylatingAgent->N1_Isomer AlkylatingAgent->N3_Isomer

Caption: Factors influencing regioselectivity in imidazole alkylation.

Issue 3: C-Alkylation and Other Side Reactions

Question: Besides dialkylation and poor regioselectivity, what other side reactions should I be aware of?

Answer: While less common, other side reactions can occur, leading to a complex product mixture and lower yields of the desired N-alkylated product.

  • C-alkylation: Alkylation can occasionally occur at the C-2 position of the imidazole ring.[1] This is more likely if both nitrogen atoms are sterically hindered. The C-2 proton is the most acidic C-H bond on the ring, making it susceptible to deprotonation and subsequent reaction with an electrophile under certain conditions.[6][9]

  • Decomposition: Some imidazole derivatives or the N-alkylated products may be unstable at high temperatures or in the presence of strong bases.[1][10] This can lead to decomposition and the formation of a dark, tarry reaction mixture.

  • Reaction with Solvent: In some cases, the deprotonated imidazole can react with the solvent, especially if the solvent has electrophilic sites.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) and displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[1]

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]

Q3: My product is difficult to purify. What are some common purification challenges and solutions?

A3: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1]

  • Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical.[1]

  • Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification technique.[1]

  • Extraction: During aqueous workup, ensure the pH is correct to keep your product in the organic layer. Imidazoles can be basic, and their salts may be water-soluble.[1]

  • Selective Precipitation: In cases of regioisomeric mixtures, it is sometimes possible to selectively precipitate one isomer as a salt by treating the mixture with a strong acid.[11]

Troubleshooting Workflow for Imidazole Alkylation

G Start Start: Imidazole Alkylation Reaction CheckYield Low Yield or Incomplete Reaction? Start->CheckYield CheckPurity Complex Mixture by TLC/LC-MS? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check base strength - Evaluate solvent - Increase temperature - Use more reactive alkylating agent CheckYield->TroubleshootYield Yes TroubleshootPurity Identify Side Products CheckPurity->TroubleshootPurity Yes Purify Purification: - Column chromatography - Recrystallization - pH-controlled extraction CheckPurity->Purify No TroubleshootYield->CheckPurity Dialkylation Dialkylation (Imidazolium Salt)? TroubleshootPurity->Dialkylation Regioisomers Regioisomers? Dialkylation->Regioisomers No FixDialkylation Fix Dialkylation: - Adjust stoichiometry (excess imidazole) - Slow addition of alkylating agent - Monitor reaction closely Dialkylation->FixDialkylation Yes OtherSideProducts Other Side Products? Regioisomers->OtherSideProducts No FixRegioisomers Control Regioselectivity: - Consider electronic/steric effects - Change base/solvent system - Use protecting groups Regioisomers->FixRegioisomers Yes FixOther Address Other Issues: - Check for C-alkylation - Avoid high temperatures (decomposition) - Use inert solvent OtherSideProducts->FixOther Yes OtherSideProducts->Purify No FixDialkylation->Purify FixRegioisomers->Purify FixOther->Purify End Pure N-Alkylated Imidazole Purify->End

Caption: A systematic workflow for troubleshooting common issues in imidazole alkylation reactions.

References
  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Marcel Dekker, Inc. (1994). Synthesis of 1-Alkylimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • ACS Publications. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]

  • OA Monitor Ireland. (1994). Synthesis of 1-Alkylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

  • SciSpace. (1994). Synthesis of 1-Alkylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A Modified Procedure for the Synthesis of 1-Arylimidazoles. Retrieved from [Link]

  • On-Demand Chemical Supply. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • ACS Publications. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]

  • PMC. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Retrieved from [Link]

  • Allied Academies. (n.d.). synthesis of new structures of imidazolium salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and properties of heteroaromatic carbenes of the imidazole and triazole series and their fused analogues. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation of Amino Acid Esters &amp; Inorganic Salt Removal

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream bottlenecks of peptide synthesis. A ubiquitous challenge in the laboratory is the isolation of amino acid esters. While esterification (e.g., using SOCl₂ or TMSCl in methanol) reliably yields the amino acid ester as a stable hydrochloride salt1[1], utilizing this ester as a nucleophile in downstream coupling requires neutralizing the HCl to liberate the free amine 2[2].

This neutralization generates inorganic salts (like NaCl) or organic salts (like TEA-HCl). If these salts are not meticulously removed, they will severely interfere with subsequent coupling reagents. This guide addresses the thermodynamic and kinetic challenges of isolating the free base while avoiding salt contamination, ester hydrolysis, and diketopiperazine (DKP) formation.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why do standard aqueous workups fail to remove inorganic salts from short-chain amino acid esters? A1: The failure is driven by the partition coefficient (LogP). Short-chain amino acid esters (e.g., Gly-OMe, Ala-OMe) are highly hydrophilic. When you attempt a standard liquid-liquid extraction (e.g., EtOAc/Water) to wash away NaCl, the free base ester preferentially partitions into the aqueous layer alongside the inorganic salt. For these hydrophilic targets, anhydrous neutralization is required to precipitate the salt directly from the organic phase 2[2].

Q2: How does the choice of base dictate the success of salt removal? A2: The base determines both the byproduct state and the risk of ester hydrolysis. Strong inorganic bases (e.g., NaOH) in aqueous solutions risk hydrolyzing the ester back to the carboxylic acid. Mild aqueous bases like NaHCO₃ keep the pH between 7 and 8, minimizing hydrolysis, but require biphasic extraction 3[3]. Conversely, using an organic base like Triethylamine (TEA) in dry solvents (like DCM) generates TEA-HCl, which is insoluble in the organic phase and can be removed via simple filtration, completely bypassing the need for water 2[2].

Q3: What drives Diketopiperazine (DKP) formation during salt removal, and how is it prevented? A3: DKP formation is an aminolysis reaction where the N-terminal amine nucleophilically attacks an ester carbonyl, forming a stable six-membered ring 4[4]. This side reaction is highly sequence-dependent (Proline and Glycine are particularly susceptible) and is catalyzed by basic conditions and elevated temperatures5[5]. To prevent DKP formation, neutralization must be performed at 0–4 °C, and the isolated free base must be used immediately.

DKP_Mechanism A Amino Acid Ester HCl (Stable Salt) B Neutralization (Base Added) A->B C Free Base Amino Acid Ester (Reactive Nucleophile) B->C Removes Inorganic Salt D Intermolecular Aminolysis (N-terminus attacks Carbonyl) C->D Heat / High pH F Target Peptide (Desired Pathway) C->F Rapid Coupling (Low Temp) E Diketopiperazine (DKP) (Undesired Byproduct) D->E

Pathway of Diketopiperazine (DKP) formation from reactive amino acid ester free bases.

Quantitative Data: Solvent Dynamics & Risk Factors

Table 1: Solvent Selection for Anhydrous Salt Precipitation

SolventEster Free Base SolubilitySalt (TEA-HCl / NH₄Cl) SolubilityRecommended Use Case
Dichloromethane (DCM) HighVery LowStandard anhydrous neutralization.
Ethyl Acetate (EtOAc) Moderate to HighInsolubleHighly lipophilic esters; excellent salt rejection.
Methanol (MeOH) HighHighAvoid for salt filtration; salts will co-elute.
Tetrahydrofuran (THF) HighLowAlternative to DCM for specific coupling workflows.

Table 2: Kinetic Risk Factors for DKP Formation & Hydrolysis

VariableImpact on DKP FormationImpact on Ester HydrolysisMitigation Strategy
Temperature Accelerates exponentially >20°CAcceleratesMaintain reaction and concentration steps at 0–5°C.
pH Catalyzed by excess base (pH >8)Rapid at pH >8.5Use stoichiometric base; buffer aqueous washes to pH 7.5.
Sterics High risk for Gly, ProMinimal impactCouple immediately; do not store as free base.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Neutralization and Salt Filtration (The "Dry" Method)

Best for: Hydrophilic amino acid esters (e.g., Gly-OMe, Ser-OMe) where aqueous extraction results in product loss.

Causality: By avoiding water entirely, we prevent ester hydrolysis and bypass the unfavorable aqueous partitioning of hydrophilic esters. The organic base (TEA) neutralizes the HCl, forming a salt (TEA-HCl) that is insoluble in cold DCM/EtOAc 2[2].

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of the amino acid ester hydrochloride in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. (Self-Validation: The suspension should remain cloudy as the HCl salt is only partially soluble).

  • Neutralization: Add 10.5 mmol (1.05 eq) of Triethylamine (TEA) dropwise over 5 minutes under vigorous stirring.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes. (Self-Validation: The character of the suspension will change as the dense, white TEA-HCl precipitate forms).

  • Filtration: Vacuum filter the cold suspension through a tightly packed pad of Celite to remove the inorganic/organic salts. Wash the filter cake with 10 mL of cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical: Keep the water bath temperature below 25 °C to prevent DKP formation.

Anhydrous_Workflow Step1 1. Suspend AA Ester HCl in Dry DCM (0°C) Step2 2. Add Triethylamine (TEA) Dropwise Step1->Step2 Step3 3. Stir 30 mins (Observe TEA-HCl Precipitate) Step2->Step3 Step4 4. Vacuum Filtration (Through Celite Pad) Step3->Step4 Step5 5. Isolate Filtrate (Contains Free Base) Step4->Step5 Step6 6. Cold Concentration (Yields Pure Ester) Step5->Step6

Non-aqueous workflow for neutralizing amino acid esters and filtering precipitated salts.

Protocol B: pH-Controlled Biphasic Extraction

Best for: Lipophilic amino acid esters (e.g., Phe-OMe, Leu-OMe) that readily partition into organic solvents.

Causality: Lipophilic esters have a favorable LogP, allowing them to migrate into the organic layer while inorganic salts (NaCl) remain trapped in the aqueous layer. Strict pH control (7.0–8.0) is mandatory to prevent base-catalyzed hydrolysis of the ester bond3[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the amino acid ester hydrochloride in 30 mL of distilled water.

  • Biphasic Setup: Add 30 mL of Ethyl Acetate (EtOAc) and cool the biphasic mixture to 0 °C in an ice bath.

  • pH-Controlled Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously. (Self-Validation: Effervescence (CO₂ gas) will be observed. Stop addition when effervescence ceases).

  • pH Verification: Spot the aqueous layer on pH paper. It must read between 7.5 and 8.0. Do not exceed pH 8.0 to prevent hydrolysis.

  • Extraction: Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional 2 x 20 mL of EtOAc.

  • Washing & Drying: Wash the combined organic layers with 10 mL of cold brine (to remove residual water and trace inorganic salts), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent in vacuo at <25 °C to yield the pure free base.

References

  • Source: Google Patents (US5374765A)
  • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: ACS Omega / NIH PMC URL
  • Title: Article - SciELO (Synthesis of Amides)
  • Title: Technical Support Center: Prevention of Diketopiperazine (DKP)
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of Imidazole Compounds: A Comparative Guide for Structural Elucidation

Introduction Imidazoles are ubiquitous heterocycles found in a vast array of pharmaceuticals—including antifungals, antihistamines, and nitroimidazole radiosensitizers—as well as in critical biological molecules like his...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazoles are ubiquitous heterocycles found in a vast array of pharmaceuticals—including antifungals, antihistamines, and nitroimidazole radiosensitizers—as well as in critical biological molecules like histidine and purine biosynthesis intermediates[1]. Accurate structural elucidation of these compounds relies heavily on tandem mass spectrometry (MS/MS). However, the high thermodynamic stability of the imidazole ring often requires highly optimized fragmentation strategies to yield informative product ions.

This guide objectively compares the performance of different fragmentation modes (CID, HCD, ETD) and mass spectrometry platforms, providing actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Foundations of Imidazole Fragmentation

The fragmentation pathway of imidazole derivatives is primarily dictated by the collision energy applied and the nature of the substituents attached to the ring. Understanding the causality behind these pathways is essential for accurate spectral interpretation.

  • Substituent Cleavage (Low Energy): At lower collision energies, the stable aromatic imidazole ring remains intact. Fragmentation is dominated by the loss of functional groups. For instance, in the analysis of imidazole ribosides, the major fragmentation route involves the loss of small neutral molecules (e.g., NH₃, CO₂, CO) alongside water loss or cross-ring cleavage of the ribose moiety, without opening the imidazole core[1].

  • Ring Cleavage (High Energy): Under higher energy conditions (such as Electron Ionization or Higher-energy Collisional Dissociation), the azole ring undergoes decomposition. The hallmark of imidazole ring cleavage is the neutral loss of hydrogen cyanide (HCN, 27 Da) or sequential losses of HCN and a proton, often leading to the formation of a stabilized azirinium radical or quasi-linear structures[2].

G Precursor Imidazole Precursor [M+H]+ SubstituentLoss Substituent Loss (e.g., -NH3, -H2O) Precursor->SubstituentLoss Low Energy (CID) RingCleavage Ring Cleavage (High Energy) Precursor->RingCleavage High Energy (HCD/EI) HCNLoss Loss of HCN [M+H-27]+ RingCleavage->HCNLoss -HCN Azirinium Azirinium Cation Formation RingCleavage->Azirinium Rearrangement

Mechanistic pathways of imidazole fragmentation under varying collision energies.

Comparative Analysis of Fragmentation Modes

Selecting the appropriate fragmentation mode is critical for capturing the complete structural picture of an imidazole-containing drug.

  • Collision-Induced Dissociation (CID): Typically performed in linear ion traps, CID is a low-energy, threshold-based method. It is excellent for identifying labile modifications because it preferentially breaks the weakest bonds[3]. However, for bare imidazole rings, CID may only yield precursor ions or simple substituent losses, lacking deep structural information.

  • Higher-energy Collisional Dissociation (HCD): Performed in a multipole collision cell (often coupled with Orbitrap analyzers), HCD imparts higher kinetic energy. It overcomes the stability of the imidazole ring, driving the characteristic loss of HCN and enabling the mapping of the core heterocycle[4].

  • Ultraviolet Photodissociation (UVPD) / ETD: For complex imidazole conjugates (like metallo-drugs or large peptides), alternative techniques like UVPD or Electron Transfer Dissociation (ETD) can provide unique cross-ring cleavages that are kinetically unfavorable in standard CID/HCD[3][5].

Table 1: Performance Comparison of Fragmentation Modes for Imidazoles
FeatureCID (Ion Trap)HCD (Orbitrap/Q-TOF)ETD / UVPD
Energy Regime Low (Threshold-based)HighVariable (Electron/Photon)
Imidazole Ring Cleavage Rare (Mostly intact)Common (-HCN, -CH₃CN)Occasional (Unique pathways)
Primary Application Labile substituent loss (e.g., ribosides)Core structural elucidationLarge conjugates, peptides
Spectral Complexity Low to ModerateHighHigh (Rich sequence data)

Experimental Protocol: LC-MS/MS Workflow for Imidazole Analysis

To ensure reproducibility and high-confidence annotation, the following self-validating protocol utilizes UHPLC coupled to High-Resolution Mass Spectrometry (HRMS), specifically optimized for polar N-heterocycles[6].

Objective: Chromatographic separation and MS/MS structural mapping of closely related imidazole derivatives.

Step 1: Sample Preparation & Chromatography (UHPLC)

  • Extraction: Extract samples using a methanol/water mixture. Ensure samples are filtered (0.22 µm) to protect the column.

  • Column Selection: Utilize a high-strength silica (HSS) T3 column, which provides superior retention and separation for polar imidazoles compared to standard C18 columns[6].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Methanol + 0.1% Formic Acid. (Note: Methanol yields superior chromatographic separation for imidazoles compared to acetonitrile[6]).

  • Gradient: Ramp Solvent B from 3% to 35.5% over 5 minutes, then flush at 100% B for 2 minutes. Maintain a flow rate of 0.4 mL/min.

Step 2: Ionization (HESI)

  • Source: Heated Electrospray Ionization (HESI) in Positive Mode. Imidazoles are basic and readily form [M+H]+ ions.

  • Parameters: Optimize capillary temperature and spray voltage to prevent unwanted in-source fragmentation, ensuring the intact precursor enters the mass analyzer.

Step 3: MS/MS Acquisition (Orbitrap or Q-TOF)

  • Data-Dependent Acquisition (DDA): Set the MS1 resolution to 70,000 or 120,000 (FWHM at m/z 200) for accurate mass determination[4].

  • Fragmentation Strategy: Utilize a stepped Normalized Collision Energy (NCE) approach in HCD (e.g., 20, 35, 50 NCE). Causality: This captures both the low-energy substituent losses and the high-energy ring cleavages in a single composite spectrum, creating a self-validating dataset.

  • Validation: Use software (e.g., Compound Discoverer) to perform in silico fragmentation matching against the acquired spectra[4].

Workflow Sample Sample Prep (Extraction/Spiking) UHPLC UHPLC Separation (HSS T3 Column) Sample->UHPLC Ionization HESI Positive Mode [M+H]+ UHPLC->Ionization MassSpec Orbitrap / Q-TOF Stepped NCE HCD Ionization->MassSpec Data Data Analysis (In Silico Matching) MassSpec->Data

Step-by-step LC-MS/MS experimental workflow for imidazole compound characterization.

Platform Comparison: Orbitrap vs. Triple Quadrupole (QqQ)

When scaling this workflow for drug development, the choice of mass analyzer dictates the analytical outcome.

Table 2: Mass Spectrometry Platform Comparison for Imidazole Analysis
MetricTriple Quadrupole (QqQ)Orbitrap / Q-TOF (HRMS)
Mass Accuracy Low (Nominal mass)High (< 2 ppm)
Best For High-throughput targeted quantificationUntargeted discovery & structural elucidation
Fragmentation CID (Collision Cell)HCD, CID, ETD
Data Processing MRM transitions (Precursor → Fragment)Exact mass, isotopic fidelity, in silico matching

Conclusion: The structural elucidation of imidazole compounds requires a nuanced approach to mass spectrometry. While low-energy CID is sufficient for stripping labile substituents, high-energy HCD is mandatory for cracking the stable azole core and mapping the molecular backbone. By employing stepped collision energies on high-resolution platforms like Orbitraps or Q-TOFs, researchers can generate comprehensive, self-validating spectral data essential for modern drug discovery.

Sources

Comparative

Comparative Biological Activity of Histidine Isomers: L-Histidine vs. D-Histidine in Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the assumption that biological systems exclusively utilize L-amino acids, rendering D-enantiomers biologically inert. However, a rigorous compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the assumption that biological systems exclusively utilize L-amino acids, rendering D-enantiomers biologically inert. However, a rigorous comparative analysis of L-histidine and D-histidine reveals a profound divergence in pharmacokinetics, enzymatic specificity, and therapeutic utility. While L-histidine is a canonical building block for proteins and a precursor to histamine, D-histidine has emerged as a potent anti-biofilm agent and a crucial component in designing enzymatically stable peptide therapeutics. This guide provides an objective, data-driven comparison of these isomers to inform experimental design and drug development workflows.

Mechanistic Divergence & Biological Activity

Enzymatic Specificity and Stereoselectivity L-histidine is universally recognized by endogenous mammalian enzymes. For instance, histidine decarboxylase (HDC) strictly utilizes L-histidine to synthesize histamine. In synthetic biology, functional nucleic acids like the HD1 deoxyribozyme exhibit absolute stereoselectivity, utilizing L-histidine as a catalytic cofactor while completely rejecting D-histidine (1[1]).

Conversely, the "biological invisibility" of D-histidine to certain proteolytic enzymes is a massive pharmacological advantage. Peptides incorporating D-histidine, such as D-carnosine (β-alanyl-D-histidine), demonstrate profound resistance to carnosinase, an enzyme that rapidly degrades natural L-carnosine in human serum. This stability significantly improves the systemic half-life and bioavailability of reactive carbonyl species (RCS) scavengers used in treating dyslipidemia and oxidative stress (2[2]).

Anti-Biofilm Activity and Quorum Sensing Recent microbiological studies highlight D-histidine's unique capacity to combat bacterial biofilms, particularly in Pseudomonas aeruginosa. Unlike L-histidine, which can inadvertently promote biofilm volume at high concentrations, D-histidine acts as a targeted anti-biofilm agent. It non-covalently interacts with bacterial regulatory factors, specifically downregulating the RhlI/RhlR quorum-sensing pathway. This downregulation reduces the synthesis of virulence factors like alginate and proteases, thereby disintegrating mature biofilms and enhancing the susceptibility of the pathogen to antibiotics like amikacin (3[3],4[4]).

Transport Mechanisms (LAT1 and PAT1) Cellular uptake of histidine isomers is mediated by solute carrier (SLC) transporters, notably LAT1 (SLC7A5) and PAT1 (SLC36A1). While LAT1 preferentially transports large neutral L-amino acids, studies on rat brain slices and cellular models demonstrate that D-histidine can also be concentrated, albeit with distinct stereospecificity and competitive inhibition profiles (5[5],6[6]). Understanding these transport kinetics is critical for designing D-histidine-based prodrugs intended to cross the blood-brain barrier or achieve high intestinal absorption.

Quantitative Data Comparison

The following table summarizes the key biological and physicochemical parameters distinguishing L-histidine from D-histidine, providing a clear rationale for their respective applications.

ParameterL-HistidineD-HistidineCausality / Implication
Enzymatic Recognition (Carnosinase) High (Rapidly hydrolyzed in dipeptides)Low (Highly stable)D-His dipeptides maintain higher serum half-lives, enabling systemic therapeutic efficacy.
Biofilm Modulation (P. aeruginosa) Promotes biofilm (1.35-fold increase at 100mM)Inhibits biofilm (55% reduction at 100mM)D-His disrupts the RhlI/RhlR QS system without acting as a primary metabolic nutrient.
Amikacin MIC (with 100mM isomer) 1.6 µg/mL (No enhancement)0.8 µg/mL (2x enhancement)D-His reduces virulence factors (alginate), increasing membrane permeability and antibiotic penetration.
Receptor/Transporter Affinity High affinity for LAT1, PAT1Moderate/Stereospecific affinityD-His requires higher concentrations or prodrug modifications (e.g., octyl esters) for optimal oral bioavailability.
Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls and explicit causality for the experimental conditions chosen.

Protocol 1: Evaluating Anti-Biofilm Activity and Antibiotic Synergy of D-Histidine

Objective: To quantify the disruption of P. aeruginosa biofilms and the subsequent reduction in Amikacin Minimum Inhibitory Concentration (MIC). Causality & Validation: By comparing L- and D-isomers side-by-side, we isolate the stereospecific anti-biofilm effect from general amino acid metabolic effects. L-histidine serves as a metabolic control; a valid assay will show increased biomass in L-His wells (nutrient utilization) and decreased biomass in D-His wells (QS inhibition).

  • Culture Preparation : Grow P. aeruginosa (PAO1) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD600 of 0.01 to ensure cells are in the exponential growth phase.

  • Treatment Array : In a 96-well microtiter plate, add 100 µL of the bacterial suspension per well. Supplement wells with varying concentrations of D-Histidine or L-Histidine (0, 10, 50, 100 mM).

  • Biofilm Formation : Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Antibiotic Synergy (MIC Assay) : To parallel treated wells, add Amikacin in a serial dilution (0.1 to 3.2 µg/mL).

  • Quantification (Crystal Violet Assay) :

    • Wash wells 3x with sterile PBS to remove non-adherent planktonic cells.

    • Stain biofilms with 0.1% (w/v) crystal violet for 15 minutes.

    • Solubilize the bound dye with 33% acetic acid.

    • Measure absorbance at 590 nm using a microplate reader.

Protocol 2: Stereoselective Transport Assay using LAT1-Expressing Cells

Objective: To measure the differential cellular uptake kinetics of radiolabeled histidine isomers. Causality & Validation: We utilize a Na+-free buffer to isolate LAT1 (which is Na+-independent) from other Na+-dependent amino acid transporters. Washing with ice-cold buffer containing unlabeled L-histidine prevents the rapid efflux of the radiolabeled isotope during the wash step. A known LAT1 inhibitor (e.g., BCH) must be used as a negative control to validate transporter specificity.

  • Cell Seeding : Seed LAT1-expressing cells (e.g., HEK293 transfected with human SLC7A5/SLC3A2) in 24-well plates until 80% confluent.

  • Buffer Preparation : Prepare Na+-free Hank's Balanced Salt Solution (HBSS), replacing sodium chloride with choline chloride.

  • Isotope Incubation : Pre-incubate cells in HBSS for 10 min at 37°C. Initiate uptake by adding HBSS containing 1 µCi/mL of either [14C]-L-Histidine or [14C]-D-Histidine at varying cold substrate concentrations (10 µM to 1 mM).

  • Termination : After exactly 2 minutes (capturing the linear uptake phase), terminate the reaction by aspirating the medium and rapidly washing 3x with ice-cold HBSS containing 1 mM unlabeled L-histidine.

  • Lysis and Counting : Lyse cells with 0.1 M NaOH. Neutralize with HCl, add scintillation cocktail, and quantify radioactivity via Liquid Scintillation Counting (LSC).

Visualizations

G D_His D-Histidine RhlI_RhlR RhlI/RhlR QS System D_His->RhlI_RhlR Downregulates Virulence Virulence Factors (Alginate, Proteases) RhlI_RhlR->Virulence Reduces Synthesis Biofilm Biofilm Formation Virulence->Biofilm Inhibits Amikacin Amikacin Susceptibility Biofilm->Amikacin Enhances

Mechanism of D-Histidine mediated biofilm inhibition and antibiotic synergy.

Workflow Prep Cell Culture Prep (LAT1 Expressing) Incubate Incubate with Isotopes (14C-L/D-His) Prep->Incubate Wash Rapid Wash (Ice-cold PBS) Incubate->Wash Lyse Cell Lysis (0.1M NaOH) Wash->Lyse Measure Liquid Scintillation Counting Lyse->Measure

Step-by-step workflow for the stereoselective LAT1 transport assay.

References
  • An amino acid as a cofactor for a c
  • Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability - PubMed/NIH.
  • D-Histidine | Anti-biofilm Agent - MedChemExpress.
  • D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - d-nb.info.
  • The Transport of Histidine and Methionine in R
  • The Concise Guide to Pharmacology 2013/14: Transporters - PMC - NIH.

Sources

Validation

A Senior Application Scientist's Guide to N-Alkylated Histidine Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide and small molecule drug design, the strategic modification of amino acid residues is a cornerstone for optimizing therapeutic ef...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and small molecule drug design, the strategic modification of amino acid residues is a cornerstone for optimizing therapeutic efficacy. Among the canonical amino acids, histidine holds a unique position due to the versatile reactivity of its imidazole side chain. N-alkylation of histidine offers a powerful tool to finely tune its physicochemical and biological properties, leading to enhanced stability, modulated receptor affinity, and improved pharmacokinetic profiles. This guide provides an in-depth comparative analysis of various N-alkylated histidine analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Significance of N-Alkylation on the Histidine Scaffold

The imidazole ring of histidine possesses two nitrogen atoms, N-π (pros, N-1) and N-τ (tele, N-3), that can be alkylated, in addition to the α-amino group (Nα). Each modification imparts distinct characteristics to the molecule.

  • N-π and N-τ Alkylation: Modification at these positions directly impacts the electronic properties, pKa, and hydrogen bonding capacity of the imidazole ring. This can have profound effects on receptor-ligand interactions and the catalytic activity of histidine-containing peptides.

  • Nα-Alkylation: Alkylation of the backbone α-amino group primarily influences the conformational flexibility of the peptide backbone and can enhance metabolic stability by sterically hindering enzymatic degradation.[1]

The choice of alkyl group, from a simple methyl to a more complex functionalized chain, further expands the chemical space available for optimization. N-methylation, in particular, is a common strategy that increases lipophilicity, which can improve membrane permeability and bioavailability of peptide-based drugs.[1]

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (imidazole)LogP (estimated)
L-HistidineC6H9N3O2155.15~6.0-3.22
1-Methyl-L-histidine (N-τ-methyl)C7H11N3O2169.18Data not available-2.80
3-Methyl-L-histidine (N-π-methyl)C7H11N3O2169.18Data not available-2.80
Nα-Methyl-L-histidineC7H11N3O2169.18Data not available-2.99

Data sourced from PubChem and other literature where available.[2]

The introduction of a methyl group generally increases the molecular weight and is expected to increase lipophilicity (decrease the negative LogP value).[1] The effect on the imidazole pKa is more subtle and depends on the position of methylation. Alkylation can influence the tautomeric equilibrium of the imidazole ring, which in turn affects its hydrogen bonding capabilities.[3]

Biological Implications and Applications

N-alkylated histidine analogs have found diverse applications in biomedical research and drug development, ranging from biomarkers to key components of therapeutic agents.

Biomarkers of Physiological Processes
  • 1-Methylhistidine (1-MH): Primarily derived from the dietary intake of anserine (β-alanyl-1-methyl-L-histidine), which is abundant in meat and fish.[4] Consequently, 1-MH serves as a reliable biomarker for meat consumption.[4][5]

  • 3-Methylhistidine (3-MH): Formed by the post-translational methylation of actin and myosin in skeletal muscle.[6] Its urinary excretion is a well-established marker for muscle protein breakdown.[6][7]

Modulation of Peptide and Protein Function

The incorporation of N-alkylated histidines into peptides can significantly alter their biological activity:

  • Increased Enzymatic Stability: N-methylation can sterically hinder the approach of proteases, protecting the peptide backbone from degradation and thereby increasing its in vivo half-life.[8][9]

  • Altered Receptor Binding: The addition of an alkyl group changes the size, basicity, and hydrogen-bonding capacity of the imidazole side chain, which can fine-tune the peptide's interaction with its target receptor, potentially leading to increased affinity or altered selectivity.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-alkylated histidine analogs.

Synthesis of N-Alkylated Histidine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating these analogs into peptides. The following is a general protocol for the incorporation of Fmoc-1-Methyl-L-histidine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 1-Methylhistidine-Containing Peptide

Materials:

  • Rink Amide resin[8]

  • N,N-Dimethylformamide (DMF)[8]

  • 20% Piperidine in DMF[8]

  • Fmoc-protected amino acids (including Fmoc-1-Methyl-L-histidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)[8]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[8]

  • Cold diethyl ether[8]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF. For incorporating 1-methylhistidine, use Fmoc-1-methyl-L-histidine.[8]

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[8]

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[8]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[10]

Characterization of N-Alkylated Histidine Analogs

Protocol 2: Determination of pKa by Potentiometric Titration

This method determines the acid-base dissociation constants of the ionizable groups.[2]

Materials:

  • N-alkylated histidine analog

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the N-alkylated histidine analog of a known concentration (e.g., 0.01 M) in deionized water.[2]

  • Calibrate the pH meter using standard buffers.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with 0.1 M HCl, recording the pH after each small, precise addition. Continue until the pH drops significantly.[2]

  • Repeat the titration with 0.1 M NaOH, recording the pH after each addition until the pH rises significantly.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions.

Protocol 3: Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for verifying the identity and purity of the synthesized analogs and peptides.

Materials:

  • Synthesized N-alkylated histidine analog or peptide

  • C18 reverse-phase HPLC column[10]

  • Mobile Phase A: 0.1% TFA in Water[10]

  • Mobile Phase B: 0.1% TFA in Acetonitrile[10]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).[10]

  • HPLC Separation: Use a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[10]

  • Detection: Monitor the elution profile by UV absorbance at 214 nm and 280 nm.[10]

  • Mass Spectrometry Analysis: The eluent is directed to a mass spectrometer to determine the molecular weight of the compound, confirming its identity.

Visualizing the Workflow and Biological Context

The following diagrams, created using Graphviz, illustrate the general workflow for the synthesis and characterization of N-alkylated histidine derivatives and the key metabolic pathways involving histidine.

G General Workflow for Synthesis and Characterization of N-Alkylated Histidine Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Protected Histidine, Alkylating Agent) alkylation N-Alkylation Reaction start->alkylation deprotection Deprotection alkylation->deprotection purification Purification (e.g., Chromatography) deprotection->purification nmr NMR Spectroscopy (Structure Verification) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms hplc HPLC (Purity Assessment) purification->hplc pka pKa Determination purification->pka logp LogP Measurement purification->logp biological_assay Biological Assays (e.g., Enzymatic Stability, Receptor Binding) pka->biological_assay logp->biological_assay

Caption: General workflow for the synthesis and characterization of N-alkylated histidine derivatives.

G Key Metabolic Pathways Involving L-Histidine histidine L-Histidine histamine Histamine histidine->histamine Histidine Decarboxylase carnosine Carnosine histidine->carnosine Carnosine Synthase protein Protein Synthesis histidine->protein methylated_protein Methylated Protein (e.g., 3-methylhistidine) protein->methylated_protein Histidine Methyltransferase (Post-translational)

Caption: Key metabolic pathways involving L-histidine.

Conclusion and Future Directions

The N-alkylation of histidine provides a versatile and powerful strategy for medicinal chemists and drug development professionals to modulate the properties of peptides and small molecules. This guide has provided a comparative overview of N-alkylated histidine analogs, highlighting their synthesis, physicochemical properties, and biological applications. The detailed experimental protocols offer a practical starting point for researchers to incorporate these valuable building blocks into their drug discovery programs.

Despite the progress, there remains a need for a more systematic evaluation of a broader range of N-alkylated histidine analogs to build a comprehensive structure-activity relationship database. Further investigation into the enzymatic stability and in vivo pharmacokinetic profiles of peptides containing these analogs will be crucial for advancing their therapeutic potential.

References

  • Sutton, P. W., et al. (2019).
  • Thiel, W. (Ed.). (2012). 6 Synthesis of N-Alkyl Amino Acids. In Peptide and Peptidomimetic Synthesis.
  • ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]

  • Qian, W. J., et al. (2015). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. PMC.
  • Sutton, P. W., et al. (2019).
  • ResearchGate. (n.d.). Preparation of N(α)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Retrieved from [Link]

  • Kubyshkin, V. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. PubMed.
  • Oeller, M., & Kubyshkin, V. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Vdovik, L., et al. (2004). Conformation Dependence of pKa: Ab Initio and DFT Investigation of Histidine. The Journal of Physical Chemistry A.
  • Oeller, M., & Kubyshkin, V. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • ResearchGate. (2016). 3-Methylhistidine: Methods and Medical Relevance. Retrieved from [Link]

  • ACS Publications. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Retrieved from [Link]

  • ACS Publications. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Retrieved from [Link]

  • Arora, N., & Arora, P. S. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC.
  • Lewis Kay's Lab - University of Toronto. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Retrieved from [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

  • Weaver, J. (n.d.). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship, University of California.
  • Bilgin, N., et al. (2025).
  • El Tayar, N., et al. (1992). Lipophilicity of amino acids. PubMed.
  • Frontiers. (n.d.). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 3-Methylhistidine – Knowledge and References. Retrieved from [Link]

  • PUBDB. (n.d.). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Retrieved from [Link]

  • Wassner, S. J., & Li, J. B. (1982).
  • Qian, W., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry.
  • Engen, J. R., et al. (2013). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. PMC.
  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic study and product characterization of histidine labelling. Retrieved from [Link]

  • Guo, J., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology.
  • Liu, T., et al. (1997). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. PMC.
  • Liu, T., et al. (1997). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. PubMed.
  • ResearchGate. (n.d.). Synthesis, CP-MAS NMR characterization, and antibacterial activities of glycine and histidine complexes of Cd(SeCN)2and Hg(SeCN)2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid-labile histidine side-chain protection: the N(π)-t-butoxymethyl group. Retrieved from [Link]

  • MDPI. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • SMPDB. (2023). Metabolism and Physiological Effects of 1-Methylhistidine. Retrieved from [Link]

  • Ito, T., et al. (2023).
  • JACS. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Retrieved from [Link]

Sources

Validation

Assessing Stereochemical Purity of Synthetic Amino Acids: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rigorous validation of stereochemical purity. Ever since the [1], regulatory bodies have mandated that enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rigorous validation of stereochemical purity. Ever since the [1], regulatory bodies have mandated that enantiomers be treated as distinct chemical entities due to their divergent pharmacokinetic and toxicological profiles[2]. For synthetic amino acids—the fundamental building blocks of peptide therapeutics—determining enantiomeric excess (ee) with high precision is non-negotiable.

This guide objectively compares the three primary analytical methodologies for assessing amino acid chirality: Direct Chiral HPLC , Indirect RP-HPLC via Marfey’s Reagent , and Chiral Gas Chromatography (GC) . By understanding the mechanistic causality behind each technique, researchers can select the optimal self-validating workflow for their specific synthetic pipeline.

Mechanistic Overview: Direct vs. Indirect Enantioseparation

The fundamental challenge in stereochemical analysis is that enantiomers possess identical physical and chemical properties in an achiral environment. To separate them, we must introduce a chiral discriminator.

  • Direct Methods (Chiral HPLC): Utilize a Chiral Stationary Phase (CSP) within the column. The enantiomers form transient, non-covalent diastereomeric complexes with the stationary phase. Differences in the thermodynamic stability of these complexes lead to differential retention times.

  • Indirect Methods (Marfey's Reagent / FDAA): Rely on pre-column chemical derivatization. An enantiopure reagent reacts covalently with the racemic amino acid mixture to form stable diastereomers. Because diastereomers have distinct physicochemical properties (e.g., polarity), they can be easily separated on standard, achiral Reversed-Phase (RP) C18 columns[3].

Workflow Start Synthetic Amino Acid Sample Volatile Is the analyte volatile or easily derivatized for gas phase? Start->Volatile GC Chiral GC-MS (High Res, Volatile) Volatile->GC Yes Deriv Need absolute configuration or lack chiral column? Volatile->Deriv No Marfey Marfey's Reagent (FDAA) + RP-HPLC (Indirect) Deriv->Marfey Yes Direct Chiral HPLC / CSP (Direct, High Throughput) Deriv->Direct No

Decision matrix for selecting the optimal amino acid enantioseparation workflow.

Quantitative Comparison of Methodologies

When selecting a method, one must balance resolution, sensitivity, and the risk of artifactual racemization during sample preparation. The table below synthesizes performance metrics across the three primary techniques.

Analytical MethodResolution (Rs)Sensitivity (LOD)Analysis TimeRisk of RacemizationBest Use Case
Direct Chiral HPLC (e.g., Polysaccharide CSP) High (Rs > 1.5)Moderate (UV) to High (MS)Fast (15–25 min)Low (No harsh derivatization)High-throughput screening, FMOC-protected amino acids[4].
Indirect RP-HPLC (Marfey's Reagent) Very High (Rs > 2.0)Very High (Nanomole, 340nm)Moderate (90 min prep + 45 min run)Low (Mild 40°C reaction)Determining absolute configuration of complex peptide hydrolysates[5].
Chiral GC-MS Extremely HighHighSlow (Extensive prep)Moderate to High (Requires high temps/acid)Highly volatile analytes; resolving complex isotopic mixtures[6].

Deep-Dive Protocols: Establishing Self-Validating Systems

A robust analytical protocol must be a self-validating system. This means incorporating internal controls that immediately flag false positives, incomplete reactions, or column degradation.

Protocol A: Indirect Analysis via Marfey’s Reagent (FDAA)

The Causality: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with primary amines via nucleophilic aromatic substitution. The resulting D-amino acid derivatives exhibit strong intramolecular hydrogen bonding. This internal bonding reduces their overall interaction with the polar mobile phase, causing the D-derivatives to be selectively retained on hydrophobic RP-C18 columns and elute significantly later than their L-counterparts[3].

Step-by-Step Methodology:

  • Sample Preparation: Place 100 µL of a 5 µmol amino acid solution into a 1.0 mL reaction vial.

  • Derivatization: Add 200 µL of 1% FDAA in acetone, followed by 40 µL of 1.0 M sodium bicarbonate (to maintain the alkaline pH required for nucleophilic attack)[3].

  • Incubation: Heat at 40°C for exactly 1 hour. Causality: 40°C is the thermodynamic sweet spot; it ensures complete derivatization without providing enough thermal energy to induce spontaneous racemization of the amino acid α-carbon.

  • Quenching: Remove from heat and immediately add 20 µL of 2.0 M HCl. Causality: Acidifying the solution stops the reaction and stabilizes the derivatives for up to 48 hours[3].

  • Chromatography: Inject onto a C18 column (e.g., Spheri-5 RP-18). Run a linear gradient of 10-40% acetonitrile in 0.05 M triethylamine phosphate (pH 3.0) over 45 minutes. Detect at 340 nm[3].

Self-Validation Checkpoints:

  • Reagent Blank: Always run a blank containing only FDAA, acetone, bicarbonate, and HCl. This identifies unreacted FDAA and hydrolysis byproducts, preventing them from being misidentified as trace D-enantiomers.

  • Enantiopure Spiking: Spike the racemate with a known quantity of pure L-amino acid. The peak that increases in area is definitively the L-derivative, confirming the elution order (L before D).

MarfeyMechanism AA Racemic Amino Acid (D/L Mixture) Reaction Nucleophilic Substitution (pH 8.0, 40°C) AA->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Dias Diastereomers (L-L & L-D) Reaction->Dias C18 RP-C18 Column Dias->C18 Elute1 L-L Derivative Elutes (More Polar) C18->Elute1 First Elute2 L-D Derivative Elutes (Less Polar, H-Bonding) C18->Elute2 Second

Mechanistic pathway of Marfey's Reagent derivatization and RP-HPLC separation.

Protocol B: Direct Chiral HPLC using Polysaccharide CSPs

The Causality: For protected synthetic amino acids (e.g., FMOC-protected building blocks used in solid-phase peptide synthesis), direct chiral HPLC is preferred to avoid deprotection and derivatization steps. Polysaccharide-based CSPs (like cellulose tris(3,5-dimethylphenylcarbamate)) offer deep chiral cavities. Enantioseparation is driven by steric fit, hydrogen bonding, and π-π interactions between the FMOC group and the stationary phase[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the FMOC-amino acid in the mobile phase (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Column Selection: Utilize a reversed-phase compatible polysaccharide column (e.g., Lux Cellulose-2 or Cellulose-3)[4].

  • Chromatography: Run an isocratic or gradient mobile phase using Acetonitrile and Water. Crucial Addition: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. Causality: TFA suppresses the ionization of the amino acid's free carboxylic group, preventing secondary interactions with the silica support that cause severe peak tailing and loss of resolution[4].

  • Detection: Monitor via UV at 254 nm (optimal for the FMOC chromophore).

Self-Validation Checkpoints:

  • System Suitability Test (SST): Before running the synthetic batch, inject a strictly racemic (50:50) standard. The system is only validated if the resolution (Rs) between the two peaks is > 1.5 (baseline resolution) and the peak area ratio is exactly 1:1 (± 2%).

  • Carryover Blank: Inject a pure solvent blank immediately after a high-concentration sample to ensure no chiral analyte is retained on the column, which could artificially inflate the ee of subsequent runs.

Conclusion

The assessment of stereochemical purity is not merely a regulatory checkbox; it is the foundation of drug safety and efficacy. While Direct Chiral HPLC provides unmatched throughput for protected synthetic intermediates[4], the Indirect Marfey's method remains the gold standard for determining the absolute configuration of complex, unprotected amino acid mixtures without the need for expensive chiral columns[3][5]. By implementing the self-validating checkpoints outlined above, analytical scientists can ensure their data withstands the most rigorous regulatory scrutiny.

References

  • Title : FDA Development of new stereoisomeric drugs Source : ECA Academy (gmp-compliance.org) URL :[Link]

  • Title : When Drug Labels Miss the Twist: The regulatory blind spot Source : Chiralpedia URL :[Link]

  • Title : Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities Source : MDPI URL :[Link]

  • Title : HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source : Phenomenex URL :[Link]

  • Title : Quality control in peptide manufacturing: specifications for GMP peptides Source : Polypeptide Group URL :[Link]

Sources

Comparative

Strategic Comparison of Synthetic Routes for N-Substituted Imidazoles: A Technical Guide for Medicinal Chemists

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of efficiently synthesizing N-substituted imidazoles. These motifs are ubiquitous in pharmacology, serving as the core...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of efficiently synthesizing N-substituted imidazoles. These motifs are ubiquitous in pharmacology, serving as the core scaffold for antifungals (ketoconazole), antihypertensives (losartan), and numerous CNS-active agents.

The synthetic strategy for accessing these compounds generally bifurcates into two distinct philosophies: Late-Stage Functionalization (alkylation/arylation of an intact imidazole ring) and De Novo Ring Construction (building the heterocycle from acyclic precursors). This guide objectively compares these methodologies, detailing the causality behind experimental choices, and provides self-validating protocols to ensure reproducible yields.

Late-Stage Functionalization: N-Alkylation and N-Arylation

When the desired substitution pattern allows, functionalizing an existing imidazole core is the most atom-economical approach. However, the asymmetric nature of substituted imidazoles (e.g., 4-substituted-1H-imidazole) often leads to regioselectivity issues, yielding mixtures of 1,4- and 1,5-disubstituted isomers[1].

Classical N-Alkylation ( SN​2 Pathway)

The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction. Deprotonation of the imidazole nitrogen (pKa ~14.5) by a suitable base generates a highly nucleophilic imidazolate anion, which attacks an electrophilic alkyl halide[1].

  • Causality in Base Selection: For highly reactive alkyl iodides or bromides, weak inorganic bases like K2​CO3​ or Cs2​CO3​ in polar aprotic solvents (DMF, MeCN) are sufficient. However, for sterically hindered electrophiles, stronger bases like NaH in anhydrous THF are required to ensure complete deprotonation and drive the reaction forward[2].

  • Troubleshooting: A common failure mode is dialkylation, leading to imidazolium salts. This is mitigated by strictly controlling the stoichiometry of the alkylating agent and maintaining lower reaction temperatures[2].

N-Arylation: Ullmann vs. Chan-Evans-Lam Coupling

Direct N-arylation is historically challenging due to the poor nucleophilicity of imidazoles toward unactivated aryl halides.

The Ullmann Coupling: Traditionally, N-arylation relied on Ullmann-type couplings using aryl halides, copper catalysts ( CuI or Cu(OAc)2​ ), and strong bases at highly elevated temperatures (>100 °C)[3]. While robust for simple substrates, the harsh conditions and requirement for strict anaerobic environments severely limit its utility for complex, polyfunctionalized drug intermediates[4].

The Chan-Evans-Lam (CEL) Coupling: The advent of the Chan-Lam coupling revolutionized N-arylation. This method utilizes arylboronic acids instead of aryl halides, catalyzed by Cu(OAc)2​ at room temperature to 70 °C[5].

  • Mechanistic Causality: Unlike the Ullmann reaction, the CEL coupling is an oxidative process requiring an oxidant (typically ambient O2​ ). The catalytic cycle involves transmetalation of the aryl group from boron to a Cu(II) species, coordination of the imidazole, oxidation to a highly reactive Cu(III) intermediate, and subsequent reductive elimination to form the C-N bond[5].

  • Advantages: The use of boronic acids and mild, aerobic conditions allows for exceptional functional group tolerance. It avoids the homocoupling side-reactions typical of Ullmann chemistry[4].

De Novo Ring Construction: The Van Leusen Synthesis

When late-stage functionalization suffers from intractable regioselectivity issues (e.g., inseparable 1,4- and 1,5-isomers), de novo synthesis is the definitive solution. The Van Leusen Imidazole Synthesis is the premier method for unambiguously accessing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles[6].

  • Mechanistic Causality: The reaction relies on TosMIC (tosylmethyl isocyanide), a unique reagent containing a reactive isocyanide carbon, an active methylene group, and a tosyl leaving group. The reaction with an aldimine (often generated in situ from an aldehyde and a primary amine) undergoes a base-promoted[3+2] cycloaddition. The subsequent elimination of p -toluenesulfinic acid drives the aromatization, exclusively yielding the targeted regioisomer[7].

  • Operational Advantage: The in situ generation of the imine (the Van Leusen Three-Component Reaction) means that the water byproduct does not interfere with the cycloaddition, eliminating the need for rigorous anhydrous techniques or desiccants like MgSO4​ [6].

Mechanistic Visualizations

G Start Target: N-Substituted Imidazole Intact Late-Stage Functionalization (Intact Imidazole Core) Start->Intact Core available & Regiochem non-issue DeNovo De Novo Synthesis (Acyclic Precursors) Start->DeNovo Regioselectivity critical Alkyl N-Alkylation (Alkyl Halides) Intact->Alkyl Aryl N-Arylation Intact->Aryl VanLeusen Van Leusen Reaction (TosMIC + Aldimine) DeNovo->VanLeusen 1,5- or 1,4,5-substituted Ullmann Ullmann Coupling (Aryl Halides, >100°C) Aryl->Ullmann Robust substrates ChanLam Chan-Lam Coupling (Arylboronic Acids, RT-70°C) Aryl->ChanLam Sensitive substrates

Decision matrix for selecting the optimal N-substituted imidazole synthetic route.

G Cu2 Cu(II) Precatalyst (e.g., Cu(OAc)2) Trans Transmetalation with Ar-B(OH)2 Cu2->Trans Coord Amine Coordination (Imidazole) Trans->Coord Ox Oxidation (O2) to Cu(III) Coord->Ox RedEl Reductive Elimination (C-N Bond Formation) Ox->RedEl RedEl->Cu2 O2 / Base

Catalytic cycle of the Chan-Evans-Lam N-arylation of imidazoles.

Quantitative Comparison of Methodologies

ParameterClassical N-AlkylationUllmann N-ArylationChan-Lam N-ArylationVan Leusen Synthesis
Electrophile Alkyl HalidesAryl HalidesArylboronic AcidsTosMIC + Aldehyde/Amine
Catalyst NoneCuI / Ligand Cu(OAc)2​ None
Base K2​CO3​ , Cs2​CO3​ , NaH K2​CO3​ , Cs2​CO3​ Pyridine, Et3​N , Na2​CO3​ K2​CO3​
Temperature 0 °C to 80 °C100 °C to 150 °CRT to 70 °CRT
Atmosphere Inert ( N2​ /Ar)Strictly InertAerobic ( O2​ required)Ambient
Yield Range 70 - 95%40 - 80%70 - 95%75 - 93%
Primary Limitation Regioselectivity (1,4 vs 1,5)Harsh conditions limit scopeBoronic acid availabilityRequires primary amines

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between experimental execution and successful outcomes.

Protocol A: Chan-Evans-Lam N-Arylation of Imidazole[3][4]

Objective: Synthesize 1-(4-methoxyphenyl)-1H-imidazole.

  • Preparation: In a 50 mL round-bottom flask open to the air, add 1H-imidazole (1.0 mmol, 68 mg) and 4-methoxyphenylboronic acid (1.5 mmol, 228 mg).

  • Catalyst & Base Addition: Add anhydrous CH2​Cl2​ (10 mL) to suspend the solids. Add Cu(OAc)2​ (0.1 mmol, 18 mg, 10 mol%) followed by anhydrous pyridine (2.0 mmol, 161 µL).

    • Causality Check: The solution will turn deep blue/green, indicating the formation of the active Cu(II)-amine complex.

  • Aerobic Stirring: Stir the reaction mixture vigorously at room temperature. Do not seal the flask; use a drying tube (e.g., CaCl2​ ) to allow ambient oxygen ingress while keeping moisture out. Oxygen is the stoichiometric oxidant required to turnover Cu(I) back to Cu(II)[5].

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The reaction typically reaches completion within 12-24 hours.

  • Workup (Self-Validating): Dilute with CH2​Cl2​ (20 mL) and wash with 10% aqueous ammonium hydroxide ( NH4​OH ) (2 x 15 mL).

    • Rationale: NH4​OH selectively chelates copper salts, pulling them into the aqueous layer (turning it bright blue) and preventing copper contamination in the final API.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the product (Typical yield: 80-85%).

Protocol B: Van Leusen Three-Component Synthesis[6][8]

Objective: Synthesize 1-benzyl-5-phenyl-1H-imidazole.

  • Imine Generation (In Situ): In a 50 mL flask, dissolve benzaldehyde (1.0 mmol, 106 mg) and benzylamine (1.0 mmol, 107 mg) in DMF (5 mL). Stir at room temperature for 2 hours.

    • Causality Check: The formation of the imine intermediate is critical. While water is generated, it does not impede the subsequent TosMIC cycloaddition[6].

  • Cycloaddition: To the stirring imine solution, add TosMIC (1.0 mmol, 195 mg) and anhydrous K2​CO3​ (2.0 mmol, 276 mg).

  • Reaction Progression: Stir the suspension at room temperature for 12-16 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The disappearance of the TosMIC mass and the appearance of the [M+H]+ for the imidazole confirm the elimination of p -toluenesulfinic acid[7].

  • Workup: Quench the reaction by pouring it into ice water (30 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove DMF.

  • Purification: Dry over Na2​SO4​ , evaporate, and purify via silica gel chromatography (Typical yield: 85-90%).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

This document provides a comprehensive operational and safety guide for the handling and disposal of Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate (CAS 1249890-27-4). As a substituted amino acid ester containing...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate (CAS 1249890-27-4). As a substituted amino acid ester containing a 2-methylimidazole moiety, this compound requires careful management to mitigate potential hazards.[1] This guide is designed for drug development professionals and laboratory researchers, emphasizing the causality behind each safety protocol to ensure a self-validating system of laboratory practice.

Hazard Profile & Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard profile can be constructed by analyzing structurally similar compounds. The primary hazards are associated with its imidazole derivative and amino acid ester functionalities.

Based on notified classifications for analogous compounds like methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate and other imidazole derivatives, the anticipated hazards are summarized below.[2][3]

Hazard Classification Hazard Code Description Primary Exposure Route
Skin IrritationH315Causes skin irritation.[2][3]Dermal
Serious Eye IrritationH319Causes serious eye irritation.[2][3]Ocular
Acute Toxicity (Oral)H302Harmful if swallowed.[2]Ingestion
Specific Target Organ Toxicity (Single Exposure)H335 / H336May cause respiratory irritation or drowsiness/dizziness.[2][3]Inhalation

The core directive for handling is to prevent all direct contact and aerosol inhalation. The imidazole group can be corrosive and cause burns, while fine powders of organic compounds may form combustible dust concentrations in the air.[4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering and administrative measures that isolate the hazard from the personnel.

  • Chemical Fume Hood: All manipulations of solid Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate and its solutions must be conducted within a properly functioning and certified chemical fume hood.[2][5][6] This is the most critical engineering control as it mitigates inhalation risks from dust or vapors and provides a contained workspace.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors outside the fume hood.[7][8]

  • Designated Work Area: All work with this compound should be restricted to a clearly marked area of the lab to prevent cross-contamination. Ensure that safety showers and eyewash stations are unobstructed and in close proximity to the workstation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard like EN166) safety glasses with side shields are required for all work in the laboratory.[4][7]

    • Recommended: When handling the solid powder or creating solutions where splashing is possible, tightly fitting chemical safety goggles should be worn.[2][8] A face shield, worn over safety glasses or goggles, is recommended for larger scale operations.[5]

  • Skin and Body Protection:

    • Gloves: Chemically resistant, disposable gloves are required. Nitrile gloves are a suitable standard choice.[4] Always inspect gloves for pinholes or tears before use.[4][7] Employ proper glove removal technique (without touching the outer surface) to avoid skin contamination.[7] Contaminated gloves must be disposed of immediately as chemical waste.

    • Laboratory Coat: A flame-resistant lab coat that extends to the wrists and is fully buttoned is mandatory.[4] This prevents contact with skin on the arms and torso.

    • Full Coverage: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[4][5]

  • Respiratory Protection:

    • When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.[4][7]

    • In the event of an emergency, such as a large spill outside of containment or a failure of the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained emergency response personnel.

Operational Plans: From Receipt to Reaction

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring experimental integrity.

Safe Handling Workflow

The following diagram outlines the standard procedure for handling the compound from storage to use in an experiment.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation & Pre-Use cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A 1. Verify Fume Hood Certification & Airflow B 2. Don PPE (Lab Coat, Goggles, Gloves) A->B C 3. Prepare Work Area (Line with absorbent pad) B->C D 4. Retrieve Compound from Storage C->D E 5. Weigh Solid Compound (Use anti-static weigh boat) D->E F 6. Add to Solvent (Slowly, to avoid splashing) E->F G 7. Cap & Mix Solution F->G H 8. Transfer to Reaction Vessel G->H I 9. Decontaminate Utensils & Glassware H->I J 10. Segregate & Dispose of Waste (See Disposal Plan) I->J K 11. Clean & Decontaminate Work Surface J->K L 12. Doff & Dispose of Gloves K->L M 13. Wash Hands Thoroughly L->M G Diagram 2: Decontamination & Disposal Pathway cluster_source Sources of Waste cluster_disposal Disposal Streams cluster_decon Decontamination A Contaminated Gloves, Weigh Boats, Absorbent Pads W1 Solid Chemical Waste (Clearly labeled container) A->W1 B Excess Solid Compound B->W1 C Unused or Waste Solutions (in organic solvent) W2 Liquid Halogenated or Non-Halogenated Waste (As appropriate, clearly labeled) C->W2 D Contaminated Glassware (Pipettes, Beakers) Decon Rinse with appropriate solvent (e.g., ethanol, acetone). Collect rinse as liquid waste. Then wash with soap and water. D->Decon W3 Sharps/Glass Waste (After decontamination) Decon->W2 Disposal of solvent rinse Decon->W3 Disposal of clean glassware

Caption: A flowchart detailing the proper segregation and disposal of waste materials.

Disposal Plan Details:

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and excess reagent, must be placed in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: All solutions containing the compound and any solvent used for decontamination must be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. [2][5]3. Decontamination: All non-disposable equipment and glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) into the liquid waste container before standard washing. Work surfaces in the fume hood should be wiped down with a solvent-dampened towel, which is then disposed of as solid chemical waste.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with local, state, and federal regulations. [9]

References

  • Safety Data Sheet - CymitQuimica. (2026, February 25). methyl 3-{[3-(1H-imidazol-1-yl)
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • Imidazole - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIV
  • Imidazole - Standard Operating Procedure. (2025, February 28). University of Washington, Department of Chemistry.
  • methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
  • methyl (2R)-2-amino-3-(1H-imidazol-4-yl)
  • SAFETY D
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • Material Safety Data Sheet of Methyl 2-Amino-3-(2-Bromopyridin-4-Yl)
  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Synthetic Organic Chemistry.
  • Method for preparing amino acid esters. (1993).
  • Roy, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6249.
  • heterocyclic nitrogenous compounds: Topics by Science.gov.
  • Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)
  • Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Purification of heterocyclic organic nitrogen compounds. (1961). U.S.
  • Bakos, J., & Cwik, A. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.

Sources

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